Menthofuran
Description
Properties
IUPAC Name |
3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKXXYGDYYFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025534 | |
| Record name | Menthofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish liquid, odour similar to that of menthol | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
80.00 to 82.00 °C. @ 13.00 mm Hg | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.970 | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
494-90-6, 17957-94-7 | |
| Record name | Menthofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHOFURAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Menthofuran in Flora: A Technical Guide to its Natural Occurrence, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpenoid derivative, is a naturally occurring organic compound found in a variety of aromatic plants, most notably within the Mentha (mint) genus. Its presence significantly influences the chemical profile and sensory properties of essential oils derived from these plants. While contributing to the characteristic aroma of certain mint species, high concentrations of this compound are often considered undesirable in commercial essential oils due to its potential for off-flavor development and safety concerns. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.
Natural Occurrence and Distribution of this compound
This compound is predominantly found in the essential oils of various Mentha species. Its concentration can vary significantly depending on the species, cultivar, environmental conditions, and the developmental stage of the plant.
Key Plant Sources:
-
Mentha piperita (Peppermint): Peppermint is a primary source of this compound. The concentration of this compound in peppermint oil is a critical quality parameter, with lower levels being preferable for most applications.[1][2] Stress conditions, such as high temperatures and water deficit, have been shown to increase the accumulation of this compound and its precursor, pulegone.[3]
-
Mentha pulegium (Pennyroyal): Pennyroyal oil is known for its characteristically high concentration of pulegone, which can be readily converted to this compound.[4] Historically, it has been used in traditional medicine, but its use is now restricted due to the toxicity associated with its high pulegone and this compound content.
-
Mentha x piperita 'CIMAP-Patra': This inter-specific hybrid variety of peppermint has been specifically developed for its high this compound content, reaching approximately 44% in its essential oil, catering to specific industrial demands for this compound.[5]
The distribution of this compound within the plant is not uniform. Higher concentrations are often found in the flowering tops of the peppermint plant compared to the leaves.[6]
Quantitative Data on this compound Occurrence
The following table summarizes the quantitative data on this compound content in various Mentha species and cultivars as reported in the scientific literature.
| Plant Species/Cultivar | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |
| Mentha piperita | Aerial Parts | 1.0 - 9.0% | [2][7] |
| Mentha piperita (under stress) | Leaves | Up to 24% | [3] |
| Mentha piperita 'CIM-Indus' | Not Specified | Up to 25% | [5] |
| Mentha piperita 'CIMAP-Patra' | Not Specified | ~44% | [5] |
| Mentha piperita (novel variant) | Aerial Parts | 32.88 - 42.32% | [8] |
| Mentha piperita (US origin) | Not Specified | 1.5 - 6.0% | [1] |
| Mentha pulegium | Leaves | 2.15% | [9] |
| Mentha rotundifolia | Leaves | 4.2% | [10] |
| Mentha x piperita L. | Not Specified | 6.0 - 8.0% | [11] |
Biosynthesis of this compound
This compound is synthesized in the glandular trichomes of mint plants via the monoterpenoid pathway. The immediate precursor to this compound is (+)-pulegone. The key enzymatic step is the oxidation of (+)-pulegone, catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[3][12] This reaction involves the hydroxylation of the C9 methyl group of pulegone, followed by intramolecular cyclization to form a hemiketal, which then dehydrates to yield this compound.[3]
The biosynthesis of this compound represents a branch point in the metabolic pathway that also leads to the production of menthol, the main component of peppermint oil. The partitioning of the precursor, (+)-pulegone, between the this compound and menthol branches is a critical determinant of the final essential oil composition.[6]
Caption: Biosynthetic pathway of this compound from geranyl diphosphate in Mentha species.
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oils from Mentha plant material using a Clevenger-type apparatus.
Materials and Reagents:
-
Fresh or dried aerial parts of Mentha species
-
Distilled water
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Sample Preparation: Weigh approximately 100 g of air-dried and crushed Mentha plant material.
-
Hydrodistillation Setup: Place the plant material into a 2 L round-bottom flask. Add 1 L of distilled water. Connect the flask to the Clevenger-type apparatus and condenser.
-
Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours from the start of boiling.
-
Oil Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus. After the distillation is complete, carefully collect the oil.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, airtight glass vial at 4°C in the dark.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of this compound in essential oil samples using GC-MS.
Materials and Reagents:
-
Extracted essential oil sample
-
This compound analytical standard
-
Hexane (or other suitable volatile solvent), GC grade
-
Microsyringe
-
GC-MS system equipped with a flame ionization detector (FID) or mass spectrometer (MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at a rate of 4°C/min
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes
-
-
Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in hexane (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Sample Preparation: Dilute the essential oil sample in hexane (e.g., 1:100 v/v) to bring the this compound concentration within the calibration range.
-
GC-MS Analysis: Inject the calibration standards and the diluted sample into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparison with the analytical standard and a mass spectral library (e.g., NIST).
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound in the original essential oil sample, accounting for the dilution factor.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from plant material.
Caption: General experimental workflow for the extraction and quantification of this compound.
Conclusion
This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analysis of this compound in plants. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and experimental workflow serve as a valuable resource for researchers, scientists, and professionals in drug development. Understanding the factors that influence this compound content and employing robust analytical methods are crucial for quality control in the essential oil industry and for further research into the biological activities of this and related monoterpenoids.
References
- 1. Chemical Composition of Hydrodistillation and Solvent free Microwave Extraction of Essential Oils from Mentha Piperita L. Growing in Taif, Kingdom of Saudi Arabia, and Their Anticancer and Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 3. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aensiweb.com [aensiweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromaleont.it [chromaleont.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. (+)-Menthofuran synthase - Wikipedia [en.wikipedia.org]
- 11. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of a Monoterpene: A Deep Dive into the Toxicological Profile and Metabolic Fate of (+)-Menthofuran
For Immediate Release
SEATTLE, WA – December 25, 2025 – Long recognized as a significant component of certain essential oils, such as pennyroyal oil, (+)-menthofuran has a well-documented history of toxicity, primarily targeting the liver. This technical guide provides an in-depth analysis of the toxicological properties and complex metabolic pathways of (+)-menthofuran, offering critical insights for researchers, scientists, and professionals in drug development. Understanding the mechanisms underlying its toxicity is paramount for risk assessment and the development of safer therapeutic agents.
Toxicological Profile
(+)-Menthofuran exhibits a distinct toxicological profile characterized by potent hepatotoxicity. Its adverse effects are intrinsically linked to its metabolic activation into reactive intermediates.
Acute Toxicity
While a definitive oral LD50 value for (+)-menthofuran is not consistently reported in the literature, studies involving intraperitoneal administration in mice provide a clear indication of its acute toxicity.
| Species | Route of Administration | Dose (mg/kg bw) | Mortality |
| Mice | Intraperitoneal | 100 | 2/15 |
| Mice | Intraperitoneal | 200 | 5/15 |
| Mice | Intraperitoneal | 300 | 10/16 |
Data compiled from a 2002 report by the Scientific Committee on Food (SCF) of the European Commission.[1]
Hepatotoxicity
The primary and most studied toxic effect of (+)-menthofuran is severe, centrilobular hepatic necrosis.[1] This is a consequence of its metabolic bioactivation within the liver. Administration of (+)-menthofuran leads to a dose-dependent increase in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and a decrease in the activity of hepatic microsomal enzymes like glucose-6-phosphatase and aminopyrine N-demethylase, all indicative of significant liver damage.[1][2]
Studies have shown that pretreatment of animals with inducers of cytochrome P450 enzymes, such as phenobarbital, exacerbates the hepatotoxicity of (+)-menthofuran, while inhibitors of these enzymes can offer protection.[1][3] This underscores the central role of metabolic activation in its toxic mechanism.
Genotoxicity
The genotoxic potential of (+)-menthofuran has been evaluated, primarily through the bacterial reverse mutation assay (Ames test). The available data indicates that (+)-menthofuran is not mutagenic in Salmonella typhimurium strains TA98 and TA100, with or without metabolic activation, at concentrations up to 1000 µ g/plate .[1]
Metabolic Fate
The toxicity of (+)-menthofuran is inextricably linked to its biotransformation. It is both a metabolite of the monoterpene pulegone and a substrate for further metabolism that generates reactive species.[4]
Metabolic Activation
The furan ring of (+)-menthofuran is the primary site of metabolic activation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of highly reactive electrophilic intermediates, including a furan epoxide and a ring-opened γ-ketoenal.[5] These reactive metabolites are capable of covalently binding to cellular macromolecules, particularly proteins, leading to cellular dysfunction and necrosis.[5]
The key CYP isozymes in humans responsible for the metabolism of (+)-menthofuran include CYP2E1, CYP1A2, and CYP2C19. Notably, CYP2A6 is also involved in menthofuran metabolism, distinguishing it from the metabolism of its precursor, pulegone.[6]
Detoxification and Downstream Metabolites
While a significant portion of (+)-menthofuran is bioactivated, detoxification pathways also exist. The reactive intermediates can be conjugated with glutathione (GSH), a critical cellular antioxidant, to form less toxic adducts that can be excreted.[7] However, at high doses of (+)-menthofuran, GSH stores can be depleted, leading to increased covalent binding of the reactive metabolites to proteins and enhanced toxicity.[4]
Further metabolism of the reactive intermediates and other downstream pathways leads to the formation of a variety of metabolites that have been identified in urine. These include mintlactone, isomintlactone, and their hydroxylated derivatives.[8][9] Additionally, sulfonic acid conjugates have been identified as urinary metabolites in rats.[10]
Experimental Protocols
The following sections summarize the methodologies employed in key studies investigating the toxicology and metabolism of (+)-menthofuran.
In Vitro Metabolism with Liver Microsomes
-
Objective: To identify metabolites of (+)-menthofuran and characterize the enzymes involved in its metabolism.
-
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from rats or humans through differential centrifugation.
-
Incubation: Microsomes (e.g., 0.4 mg protein) are incubated at 37°C in a phosphate buffer (pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
Substrate Addition: (+)-Menthofuran (e.g., 1 mM) is added to initiate the reaction.
-
Reaction Quenching: The reaction is stopped at various time points by rapid cooling (e.g., using dry ice/acetone).[7]
-
Metabolite Analysis: The incubation mixture is analyzed for metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trapping of Reactive Intermediates: To detect the formation of the reactive γ-ketoenal, a trapping agent such as semicarbazide can be included in the incubation mixture. The resulting stable derivative can then be identified.[11]
Toxicity Studies in Rat Liver Slices
-
Objective: To assess the cytotoxicity of (+)-menthofuran in an ex vivo model that maintains the cellular architecture of the liver.
-
Methodology:
-
Slice Preparation: Precision-cut liver slices (e.g., 250 µm thick) are prepared from rat livers using a microtome.
-
Incubation: Slices are incubated in a physiologically relevant buffer (e.g., Krebs-Henseleit) at 37°C under a continuous supply of oxygen.
-
Treatment: (+)-Menthofuran, dissolved in a suitable vehicle like DMSO, is added to the incubation medium at various concentrations.
-
Assessment of Cytotoxicity: At different time points, cell viability is assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.
-
Metabolite Analysis: The incubation medium and homogenized liver slices can be analyzed for metabolites.
-
Identification of Protein Adducts
-
Objective: To identify the specific liver proteins that are targeted by the reactive metabolites of (+)-menthofuran.
-
Methodology:
-
In Vivo Dosing: Rats are administered a hepatotoxic dose of (+)-menthofuran.
-
Liver Homogenization: At a specified time point, the livers are excised and homogenized.
-
Protein Separation: Liver proteins are separated using two-dimensional gel electrophoresis (2D-PAGE).
-
Adduct Detection: Protein adducts are detected by Western blotting using an antibody raised against this compound-adducted proteins.[5]
-
Protein Identification: The protein spots that show a positive signal are excised from the gel, subjected to tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS for protein identification.[5]
-
Conclusion
(+)-Menthofuran represents a classic example of a xenobiotic whose toxicity is mediated through metabolic activation. Its pronounced hepatotoxicity is a direct result of the formation of reactive epoxide and γ-ketoenal intermediates by cytochrome P450 enzymes. While detoxification pathways exist, they can be overwhelmed at high exposure levels. The detailed understanding of its toxicological profile and metabolic fate is crucial for assessing the risks associated with exposure to essential oils containing this monoterpene and for guiding the development of new chemical entities, ensuring that furan moieties, if present, do not lead to similar bioactivation-related toxicities. The experimental protocols outlined provide a framework for the continued investigation of furan-containing compounds in drug discovery and development.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats | Scilit [scilit.com]
- 9. Metabolism and toxicity of this compound in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of (R)-(+)-menthofuran in Fischer-344 rats: identification of sulfonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformations of R-(+)-pulegone and this compound in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Menthofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a naturally occurring monoterpene found in various essential oils, particularly from plants of the Mentha genus, is a subject of significant interest in the fields of chemical research and drug development. Its presence can influence the quality and aroma of essential oils, and its metabolic activation to toxic intermediates raises concerns in toxicology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound isomers, details on experimental protocols for their characterization, and visualizations of key biological pathways.
Chemical and Physical Properties
This compound is a bicyclic monoterpenoid. The most well-studied isomers are the enantiomers (R)-(+)-menthofuran and (S)-(-)-menthofuran. The following tables summarize their known quantitative properties.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| CAS Number | 494-90-6 (for the racemic mixture) | [1] |
| Appearance | Colorless to bluish or pale yellow liquid | [3][4] |
| Odor | Pungent, musty, nutty, earthy, with coffee-like notes |
Table 2: Physical Properties of this compound Enantiomers
| Property | (R)-(+)-Menthofuran | (S)-(-)-Menthofuran | Source(s) |
| CAS Number | 17957-94-7 | 80183-38-6 | [1] |
| Boiling Point | 204-206 °C at 760 mmHg 80-82 °C at 13 mmHg | 80-82 °C at 13 mmHg (inferred) | [5][4][6] |
| Density | 0.97 g/mL at 20-25 °C | 0.97 g/mL at 25 °C (inferred) | [5][4] |
| Optical Rotation | [α]²⁰/D +100° ± 2° (neat) [α]²⁵/D +92.5° [α]²⁵/D +90° (c=10 in methanol) | No specific data found, but expected to be equal in magnitude and opposite in sign to the (+)-enantiomer. | [7] |
| Refractive Index | n²⁰/D 1.484 | 1.481-1.486 at 20 °C (for racemic) | [4] |
Note on Boiling Point Discrepancy: The significant difference in reported boiling points for (+)-menthofuran is due to the measurements being taken at different pressures. The lower boiling point is at reduced pressure (13 mmHg), while the higher value is at atmospheric pressure (760 mmHg). This is consistent with the principle that boiling point decreases with decreasing pressure.
Table 3: Spectroscopic Data for this compound (Isomer Unspecified)
| Spectroscopy | Key Signals/Fragments | Source(s) |
| ¹H-NMR | Marker signals at approximately 2.6-2.7 ppm and 7.0 ppm. | [8] |
| ¹³C-NMR | Data available in spectral databases. | [9][10] |
| Mass Spectrometry (EI-MS) | Major fragments (m/z): 108 (base peak), 150 (molecular ion), 79, 39, 109. | [3] |
| Infrared (IR) Spectroscopy | Data available in spectral databases. | [3] |
Key Biological Pathways
Biosynthesis of (+)-Menthofuran
In peppermint (Mentha x piperita), (+)-menthofuran is synthesized from the monoterpene (+)-pulegone. This reaction is catalyzed by the cytochrome P450 enzyme, this compound synthase (MFS)[1].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. This compound | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 494-90-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 494-90-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound (R)-Menthofuran (FDB014927) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Historical Discovery and Isolation of Menthofuran from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and isolation of menthofuran, a significant monoterpenoid found in various essential oils, most notably from plants of the Mentha genus. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with the elucidation of its structure and its initial synthesis.
Introduction
This compound (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran) is a naturally occurring organic compound that has garnered significant interest due to its presence in commercially important essential oils and its biological activities. The journey of its discovery, from an unidentified dextrorotatory component in peppermint oil to a fully characterized molecule, represents a fascinating chapter in the history of natural product chemistry. This guide will trace this journey, providing researchers with a detailed account of the foundational work that paved the way for modern studies on this compound.
Historical Timeline of Discovery and Isolation
The discovery and characterization of this compound spanned several decades in the early 20th century, involving meticulous observation, chemical degradation, and eventual synthesis.
Initial Observation (1904)
The first indication of a unique, unidentified compound in peppermint oil came from the work of the French chemist Eugène Charabot. In 1904, he observed that the essential oil distilled from the flowering heads of the peppermint plant (Mentha piperita) exhibited a dextrorotatory optical rotation, in contrast to the typically levorotatory oil obtained from the whole plant.[1] This observation suggested the presence of a strongly dextrorotatory substance concentrated in the flowering parts of the plant.
Further Investigation and Enrichment (1929)
Building on Charabot's findings, Carles, in 1929, conducted further investigations into this dextrorotatory fraction. Through repeated fractional distillations of peppermint oil, he was able to obtain a fraction with a significantly higher positive optical rotation of +81°.[1][2] However, he was unable to isolate the compound in a pure state. Based on its properties, Carles hypothesized that the substance was likely an oxide.[1]
Structure Elucidation (1934)
The definitive structural elucidation of the dextrorotatory compound was achieved by H. Wienhaus and H. Dewein in 1934.[1] Through a series of chemical degradation and hydrogenation experiments, they deduced the structure to be 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran and named it This compound . Their work provided the foundational understanding of its chemical nature.
First Synthesis (1937)
The proposed structure of this compound was unequivocally confirmed through its first chemical synthesis by W. Treibs in 1937. Treibs successfully synthesized this compound from pulegone, a major constituent of pennyroyal oil.[1] This synthesis not only validated the structure proposed by Wienhaus and Dewein but also provided a method for obtaining this compound for further study.
Method for Removal from Peppermint Oil (c. 1950)
Due to its potential to impart off-flavors, a method for the selective removal of this compound from peppermint oil was developed around 1950.[2] This process utilizes the Diels-Alder reaction, where maleic anhydride is added to the oil to react specifically with the furan ring of this compound, forming a non-volatile adduct that can be separated.
Quantitative Data
The following table summarizes the key quantitative data for this compound. It is important to note that while modern analytical techniques provide precise data, accessing the specific quantitative results from the original historical publications has proven challenging. The data presented here is a compilation from reliable modern sources and historical accounts.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| Boiling Point | 204-206 °C (at 760 mmHg) | [4] |
| 80-82 °C (at 13 mmHg) | [3] | |
| Density | 0.97 g/mL at 20 °C | [4] |
| Refractive Index (n_D^20) | 1.481 - 1.486 | [5] |
| Optical Rotation of Enriched Fraction (Carles, 1929) | +81° | [1][2] |
| Optical Rotation of Oil from Flowering Heads (Charabot, 1904) | Dextrorotatory | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments in the discovery and isolation of this compound. These protocols are reconstructed based on available descriptions from secondary sources and may not reflect the exact, unpublished details of the original experiments.
Fractional Distillation for Enrichment of this compound (based on Carles, 1929)
Objective: To concentrate the dextrorotatory component from peppermint oil.
Apparatus:
-
Fractional distillation apparatus with a Vigreux or packed column.
-
Heating mantle or oil bath.
-
Thermometer.
-
Receiving flasks.
-
Polarimeter.
Procedure:
-
Charge the distillation flask with peppermint oil known to contain the dextrorotatory component (e.g., oil from flowering heads).
-
Heat the flask gently to initiate boiling.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Collect fractions based on boiling point ranges. This compound has a higher boiling point than many other major components of peppermint oil like menthol and menthone.
-
Measure the optical rotation of each collected fraction using a polarimeter.
-
Combine the fractions exhibiting the highest positive optical rotation.
-
Repeat the fractional distillation process with the enriched fraction to further concentrate the dextrorotatory component. Carles repeated this process to achieve a fraction with an optical rotation of +81°.[1][2]
Synthesis of this compound from Pulegone (based on Treibs, 1937)
Objective: To synthesize this compound to confirm its structure.
Reagents:
-
Pulegone
-
Acetic anhydride
-
Sulfuric acid
-
Zinc oxide
Procedure:
-
Formation of the Pulegone Enol Acetate: React pulegone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This step forms the enol acetate of pulegone.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.
Removal of this compound from Peppermint Oil using Maleic Anhydride
Objective: To selectively remove this compound from peppermint oil.
Reagents:
-
Peppermint oil containing this compound.
-
Maleic anhydride.
Procedure:
-
Add a calculated amount of maleic anhydride to the peppermint oil. The amount will depend on the concentration of this compound in the oil.
-
Gently heat the mixture to facilitate the Diels-Alder reaction between this compound and maleic anhydride. This forms a non-volatile adduct.
-
After the reaction is complete, the peppermint oil with reduced this compound content is separated from the adduct by vacuum distillation. The lower boiling point components of the peppermint oil distill over, leaving the high-boiling adduct behind.
Visualizations
Historical Discovery Timeline of this compound
Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.
Experimental Workflow for the Isolation and Characterization of this compound
Caption: A workflow diagram outlining the historical process of isolating and characterizing this compound.
References
The Pharmacological Potential of Menthofuran and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthofuran, a monoterpene found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily known for its hepatotoxicity, recent studies have unveiled a broader spectrum of biological effects, including gastroprotective, hypokinetic, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound and its derivatives. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals. While the parent compound, this compound, has been the primary focus of research, this guide also explores the emerging pharmacological activities of its synthetic and naturally-occurring derivatives, highlighting their potential as novel therapeutic agents.
Introduction
This compound is a bicyclic monoterpenoid, an organic compound that naturally occurs in a variety of essential oils, most notably in pennyroyal (Mentha pulegium)[1]. It is also a known metabolite of pulegone, another monoterpene found in mint species[1][2][3]. Historically, this compound has been primarily associated with the hepatotoxicity of pennyroyal oil[1]. However, a growing body of research is expanding our understanding of its pharmacological profile, revealing a more complex and nuanced range of biological activities. This guide aims to consolidate the current knowledge on the pharmacological potential of this compound and its derivatives, providing a comprehensive resource for the scientific community.
Pharmacological Activities of this compound
This compound exhibits a range of pharmacological effects, with the most well-documented being its hepatotoxicity. However, recent investigations have highlighted its potential in other therapeutic areas.
Hepatotoxicity and Metabolism
The hepatotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver[4][5][6]. This bioactivation leads to the formation of reactive metabolites that can deplete cellular glutathione levels, leaving hepatocytes vulnerable to oxidative damage[2][3][7].
Key Quantitative Data on this compound-Induced Hepatotoxicity:
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Serum Glutamate Pyruvate Transaminase (SGPT) | Rat | 250 mg/kg (oral, daily for 3 days) | Significant increase | [5] |
| Glucose-6-Phosphatase Activity | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |
| Aminopyrine N-demethylase Activity | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |
| Liver Microsomal Cytochrome P-450 Levels | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |
| Intracellular LDH Loss (in vitro) | Rat Liver Slices | Time- and concentration-dependent | Increased cytotoxicity | [4] |
Metabolic Pathway of this compound:
This compound is metabolized by CYP enzymes to various products, including a reactive γ-ketoenal and epoxides, which are thought to be the major contributors to its hepatotoxicity[6][8][9].
Figure 1: Metabolic activation of this compound leading to hepatotoxicity.
Cytochrome P450 Inhibition
This compound is a potent inhibitor of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens[2][3][10]. This inhibitory activity has implications for drug interactions and potential applications in smoking cessation therapies.
Quantitative Data on CYP2A6 Inhibition by this compound:
| Parameter | System | Value | Reference |
| IC50 | Human CYP2A6 | 1.27 µM | [10] |
| Ki | Human Liver Microsomes | 2.5 µM | [11] |
| kinact | Human Liver Microsomes | 0.22 min⁻¹ | [11] |
| Ki | Purified Expressed CYP2A6 | 0.84 µM | [11] |
| kinact | Purified Expressed CYP2A6 | 0.25 min⁻¹ | [11] |
| KI | CYP2A6 | 0.29 µM | [12] |
Gastroprotective Effects
Recent studies have demonstrated the gastroprotective potential of this compound against experimentally induced gastric lesions in rodents[1][4][13]. Its mechanism of action appears to involve antioxidant and anti-inflammatory pathways.
Dose-Response of this compound's Gastroprotective Activity (Ethanol-Induced Ulcer Model):
| Dose (mg/kg) | Ulcerative Lesion Area Reduction (%) | Reference |
| 12.5 | No significant reduction | [1][13] |
| 25 | 11.90 ± 1.43 | [1][13] |
| 50 | 4.30 ± 1.40 | [1][13] |
| 100 | 1.51 ± 0.55 | [1][13] |
Signaling Pathway for Gastroprotective Effects:
The gastroprotective effects of this compound are mediated through multiple pathways, including the reduction of oxidative stress and inflammation.
Figure 2: Proposed signaling pathways for the gastroprotective effects of this compound.
Hypokinetic Activity on Gastrointestinal Tract
This compound has been shown to possess hypokinetic activity, reducing gastrointestinal motility in rodents. This suggests its potential as an antidiarrheal and antispasmodic agent.
Quantitative Data on this compound's Hypokinetic Activity:
| Assay | Preparation | EC50 (µg/mL) | Reference |
| KCl-induced contraction | Rat ileum segments | 0.059 ± 0.008 | [4] |
| Carbachol-induced contraction | Rat ileum segments | 0.068 ± 0.007 | [4] |
Regulation of Essential Oil Biosynthesis
In peppermint (Mentha x piperita), this compound plays a regulatory role in the biosynthesis of its own precursor, pulegone. It down-regulates the transcription of the pulegone reductase (PR) gene, leading to an accumulation of pulegone[2][14][15][16][17]. This feedback mechanism is a fascinating example of metabolic control in plants.
Regulatory Pathway in Peppermint:
Figure 3: Regulatory role of this compound in peppermint essential oil biosynthesis.
Pharmacological Potential of this compound Derivatives
While research on this compound derivatives is less extensive, preliminary studies on related benzofuran and furan structures suggest a broad range of potential pharmacological activities.
Anticancer Activity
Halogenated benzofuran derivatives have demonstrated cytotoxic potential against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. These compounds appear to induce apoptosis through the generation of reactive oxygen species (ROS)[2].
Antimicrobial Activity
Derivatives of menthol, a structurally related monoterpene, have shown significant antimicrobial activity against a range of bacteria and fungi[14][15]. The essential oil of Mentha species, which can contain this compound, also exhibits antimicrobial properties[5][12]. This suggests that synthetic or semi-synthetic derivatives of this compound could be explored for their antimicrobial potential.
Anti-inflammatory and Analgesic Activities
Monoterpenes, in general, are known for their anti-inflammatory and analgesic properties[18][19][20][21]. Menthol and its derivatives have been shown to reduce the production of inflammatory mediators[10][13]. Given the structural similarities, this compound derivatives represent a promising area for the development of novel anti-inflammatory and analgesic agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Ethanol-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastroprotective effect of a test compound against ethanol-induced gastric damage.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control group (e.g., 1% Tween 80 in saline, p.o.)
-
Positive control group (e.g., Carbenoxolone, 100 mg/kg, p.o.)
-
Test groups (this compound or its derivatives at various doses, p.o.)
-
-
Ulcer Induction: One hour after treatment, all animals except the normal group receive absolute ethanol (1 mL/200 g body weight) via oral gavage[9][21].
-
Euthanasia and Stomach Excision: One hour after ethanol administration, animals are euthanized by cervical dislocation. The stomach is removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The stomach is examined for lesions. The ulcer index can be calculated based on the number and severity of the ulcers. The total area of ulceration is measured using image analysis software.
-
Biochemical Analysis: Gastric tissue samples can be collected for the determination of myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and non-protein sulfhydryl (NPSH) groups.
Pylorus Ligation (Shay Rat) Model
Objective: To assess the effect of a test compound on gastric acid secretion.
Protocol:
-
Animal Preparation: Rats are fasted for 24-48 hours with free access to water.
-
Anesthesia and Surgery: Animals are anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture[6][19][22][23][24]. The abdominal wall is then sutured.
-
Drug Administration: The test compound can be administered intraduodenally immediately after pylorus ligation.
-
Gastric Content Collection: After a set period (e.g., 4 or 19 hours), the animals are euthanized[6][19]. The esophagus is ligated, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).
Determination of Non-Protein Sulfhydryl (NPSH) Groups
Objective: To quantify the levels of NPSH groups in gastric tissue as an indicator of antioxidant status.
Protocol (based on the method of Sedlak and Lindsay): [16]
-
Tissue Homogenization: Gastric tissue is homogenized in ice-cold 0.02 M EDTA.
-
Protein Precipitation: An aliquot of the homogenate is mixed with distilled water and 50% trichloroacetic acid (TCA) and centrifuged to precipitate proteins.
-
Colorimetric Reaction: The supernatant is mixed with Tris buffer (pH 8.9) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Spectrophotometric Measurement: The absorbance of the resulting yellow-colored solution is measured at 412 nm. The NPSH concentration is calculated from a standard curve prepared with reduced glutathione.
Myeloperoxidase (MPO) Activity Assay
Objective: To measure MPO activity in gastric tissue as a marker of neutrophil infiltration and inflammation.
Protocol (based on a colorimetric assay): [20]
-
Tissue Homogenization: Gastric tissue is homogenized in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide - HTAB) to release MPO from neutrophils.
-
Centrifugation: The homogenate is centrifuged, and the supernatant is collected.
-
Enzymatic Reaction: An aliquot of the supernatant is added to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).
-
Spectrophotometric Measurement: The change in absorbance over time is measured at a specific wavelength (e.g., 460 nm for o-dianisidine) to determine the rate of the reaction, which is proportional to the MPO activity.
Malondialdehyde (MDA) Assay (TBA Method)
Objective: To quantify MDA levels in gastric tissue as an indicator of lipid peroxidation.
Protocol: [11]
-
Tissue Homogenization: Gastric tissue is homogenized in a suitable buffer.
-
Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Extraction and Measurement: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol). The absorbance of the organic layer is measured at approximately 532 nm. The MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct.
Intestinal Transit (Charcoal Meal) Assay in Rats
Objective: To evaluate the effect of a test compound on gastrointestinal motility.
-
Animal Preparation: Rats are fasted for a specific period (e.g., 6-18 hours) with free access to water.
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30-60 minutes), a charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia) is administered orally.
-
Measurement of Transit: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Calculation: The intestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.
Isolated Rat Ileum Contraction Assay
Objective: To assess the spasmolytic or spasmogenic activity of a test compound on smooth muscle.
Protocol: [17]
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized rat and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).
-
Mounting: The ileum segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a recording device.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension for a period of time (e.g., 30-60 minutes), with regular changes of the physiological salt solution.
-
Contraction Induction: Contractions are induced by adding a spasmogen, such as acetylcholine or potassium chloride (KCl), to the organ bath.
-
Drug Application: Once stable contractions are achieved, the test compound is added to the bath in increasing concentrations to evaluate its effect on the induced contractions (for spasmolytic activity) or added alone to assess its ability to induce contractions (for spasmogenic activity).
-
Data Analysis: The changes in contractile force are recorded, and concentration-response curves are constructed to determine parameters such as EC50 or IC50.
Conclusion and Future Directions
This compound, a monoterpene with a historical reputation for toxicity, is emerging as a molecule with a diverse and interesting pharmacological profile. Its potent inhibition of CYP2A6, coupled with its newly discovered gastroprotective and hypokinetic activities, opens up new avenues for therapeutic exploration. The detailed mechanisms underlying these effects, particularly the signaling pathways involved in its gastroprotective action, warrant further investigation.
The field of this compound derivatives remains largely unexplored. The promising anticancer, antimicrobial, and anti-inflammatory activities observed in structurally related benzofuran and menthol derivatives strongly suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel bioactive compounds. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key functional groups responsible for its various pharmacological activities and to optimize potency and reduce toxicity.
-
Elucidation of Mechanisms of Action: In-depth investigation of the molecular targets and signaling pathways modulated by this compound and its derivatives for their gastroprotective, hypokinetic, and other potential therapeutic effects.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic efficacy and safety of promising this compound derivatives in relevant animal models of disease.
By leveraging the knowledge presented in this guide, researchers and drug development professionals can further unlock the pharmacological potential of this compound and its derivatives, potentially leading to the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review [mdpi.com]
- 4. Antioxidant Mechanisms Underlying the Gastroprotective Effect of this compound on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. | Semantic Scholar [semanticscholar.org]
- 9. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Composition and Antimicrobial Properties of Mentha × piperita cv. ‘Kristinka’ Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ri.ufs.br [ri.ufs.br]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Biosynthesis of this compound in Mentha x piperita: stereoselective and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
The Enzymatic Conversion of Pulegone to Menthofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of the monoterpene pulegone to the furanoid menthofuran is a critical reaction in both the biosynthesis of essential oils in plants of the Mentha genus and in the metabolic activation of pulegone in mammals, which can lead to toxicity. This technical guide provides an in-depth overview of the enzymes responsible for this conversion, their reaction mechanisms, and quantitative kinetic data. Detailed experimental protocols for enzyme assays, heterologous expression and purification of the key enzymes, and product quantification are provided. Furthermore, this guide illustrates the biosynthetic pathway and a proposed regulatory network using Graphviz diagrams, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction
Pulegone, a naturally occurring monoterpene found in high concentrations in plants such as pennyroyal (Mentha pulegium), is a significant compound of interest due to its dual role. In the peppermint plant (Mentha x piperita), (+)-pulegone is a key intermediate in the biosynthesis of (-)-menthol, a commercially valuable flavoring and pharmaceutical agent. However, under certain environmental stress conditions, (+)-pulegone can be shunted towards the production of (+)-menthofuran, an undesirable component that imparts an off-flavor to peppermint oil.[1]
In mammals, the ingestion of pulegone can lead to significant hepatotoxicity. This toxicity is not caused by pulegone itself but by its metabolic conversion to this compound, which is then further metabolized to a reactive γ-ketoenal that can form adducts with cellular macromolecules.[2] Understanding the enzymatic processes that govern the conversion of pulegone to this compound is therefore crucial for improving essential oil quality in mint and for assessing the safety of pulegone-containing products.
This guide details the core aspects of this enzymatic transformation, focusing on the cytochrome P450 monooxygenases that catalyze this reaction in both plants and humans.
The Enzymatic Reaction
The conversion of pulegone to this compound is an oxidative cyclization reaction. The generally accepted mechanism involves the following steps[3][4]:
-
Allylic Hydroxylation: The enzyme catalyzes the hydroxylation of the C9 methyl group of the pulegone molecule.
-
Intramolecular Cyclization: The resulting 9-hydroxypulegone spontaneously undergoes an intramolecular cyclization to form a hemiketal intermediate.
-
Dehydration: The hemiketal intermediate readily dehydrates to form the stable furan ring of this compound.
This reaction is catalyzed by a class of heme-thiolate proteins known as cytochrome P450 monooxygenases (CYPs).[5]
This compound Synthase in Mentha Species
In peppermint and other Mentha species, the enzyme responsible for the conversion of (+)-pulegone to (+)-menthofuran is named (+)-menthofuran synthase (MFS) .[4][6] MFS has been identified as a cytochrome P450 monooxygenase. The gene encoding MFS has been cloned and functionally expressed in heterologous systems such as Saccharomyces cerevisiae and Escherichia coli.[1][7] The expression of MFS is transcriptionally regulated and is influenced by developmental stage and environmental factors.[8][9]
Human Cytochrome P450 Isoforms
In humans, the metabolic conversion of pulegone to this compound is carried out by several cytochrome P450 isoforms present primarily in the liver. The main CYPs implicated in this biotransformation are CYP1A2, CYP2E1, and CYP2C19 .[3] These enzymes are involved in the metabolism of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, induction, and inhibition by various drugs and dietary components.
Quantitative Data
The kinetic parameters for the enzymatic conversion of pulegone to this compound have been determined for the human cytochrome P450 isoforms.
| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
| Human CYP1A2 | 94 | 2.4 | [3] |
| Human CYP2E1 | 29 | 8.4 | [3] |
| Human CYP2C19 | 31 | 1.5 | [3] |
Experimental Protocols
Preparation of Microsomes from Mentha piperita Leaves
This protocol describes the isolation of microsomes, which are enriched in cytochrome P450 enzymes, from peppermint leaves.
Materials:
-
Fresh, young peppermint leaves
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (PVP-40)
-
Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, and 1 mM EDTA
-
Liquid nitrogen
-
Mortar and pestle
-
Cheesecloth
-
Centrifuge and rotor capable of 10,000 x g and 100,000 x g
-
Ultracentrifuge tubes
Procedure:
-
Harvest young, healthy peppermint leaves and immediately flash-freeze them in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to ice-cold homogenization buffer (approximately 3 mL per gram of tissue).
-
Homogenize the mixture thoroughly.
-
Filter the homogenate through four layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.
-
Resuspend the pellet in a minimal volume of resuspension buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.
This compound Synthase Enzyme Assay
This assay measures the activity of this compound synthase in microsomal preparations or with purified recombinant enzyme.
Materials:
-
Microsomal preparation or purified this compound synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
(+)-Pulegone (substrate)
-
Ethyl acetate (for extraction)
-
Internal standard for GC-MS analysis (e.g., camphor)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay buffer
-
Microsomal preparation (typically 50-100 µg of total protein) or purified enzyme
-
NADPH regenerating system
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding (+)-pulegone (e.g., to a final concentration of 50-100 µM).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing a known concentration of an internal standard.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube for GC-MS analysis.
Heterologous Expression and Purification of this compound Synthase in E. coli
This protocol outlines the general steps for producing recombinant this compound synthase.
1. Gene Cloning and Vector Construction:
-
The full-length cDNA of this compound synthase from Mentha piperita can be obtained by RT-PCR from peppermint leaf RNA.[7]
-
The cDNA is then cloned into a suitable E. coli expression vector, such as pET or pCW, often with an N-terminal modification to enhance expression and solubility of membrane-bound P450s. A common strategy is to replace the N-terminal transmembrane domain with a more soluble sequence. A polyhistidine-tag (His-tag) can also be added for purification.
2. Expression in E. coli:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
To enhance proper folding of the P450, supplement the culture with a heme precursor, δ-aminolevulinic acid (ALA), to a final concentration of 0.5-1 mM.
-
Reduce the incubation temperature to 18-25°C and continue shaking for 16-24 hours.
3. Cell Lysis and Solubilization:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris and insoluble protein.
-
The recombinant this compound synthase, being a membrane-associated protein, will likely be in the membrane fraction. Solubilize the membrane pellet using a detergent such as 1% (w/v) Triton X-100 or sodium cholate.
4. Protein Purification:
-
If a His-tag was incorporated, the solubilized protein can be purified using immobilized metal affinity chromatography (IMAC).
-
Load the solubilized protein onto a Ni-NTA resin column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the recombinant this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20% glycerol) and store at -80°C.
Quantification of this compound by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS or equivalent).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/minute
-
Ramp to 250°C at 20°C/minute, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
Quantification:
-
Generate a standard curve using authentic this compound standard.
-
Quantify the amount of this compound produced in the enzyme assay by comparing its peak area to the peak area of the internal standard and relating it to the standard curve.
Visualizations
Enzymatic Conversion Pathway
Caption: The enzymatic conversion of pulegone to this compound.
Proposed Regulatory Network in Mentha piperita
Caption: Proposed regulatory network of this compound biosynthesis.
Experimental Workflow
Caption: General experimental workflow for studying the enzymatic conversion.
Conclusion
The enzymatic conversion of pulegone to this compound is a pivotal reaction with significant implications for both the flavor and fragrance industry and for human health. The identification and characterization of this compound synthase in Mentha species and the elucidation of the roles of human CYP450 isoforms provide a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to investigate this enzymatic transformation. Future work should focus on determining the kinetic parameters of the plant-derived this compound synthase and further unraveling the intricate regulatory networks that control its expression. Such knowledge will be invaluable for the metabolic engineering of mint to produce higher quality essential oils and for a more accurate risk assessment of pulegone in foods and herbal products.
References
- 1. research.wur.nl [research.wur.nl]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A systems biology approach identifies the biochemical mechanisms regulating monoterpenoid essential oil composition in peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Menthofuran Synthase Gene Expression in Peppermint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expression of the menthofuran synthase (MFS) gene in Mentha x piperita (peppermint). This compound is a monoterpene and a significant, albeit often undesirable, component of peppermint essential oil, impacting its flavor and quality. Understanding and manipulating the expression of the MFS gene is a key focus in the metabolic engineering of peppermint for improved essential oil production. This document outlines the genetic regulation of MFS, its role in the monoterpene biosynthetic pathway, and the experimental methodologies used to study its expression and function.
Introduction to this compound Synthase
(+)-Menthofuran is a key flavor component of peppermint oil that can be undesirable in large quantities. Its synthesis is catalyzed by the enzyme (+)-menthofuran synthase (MFS), a cytochrome P450 monooxygenase. This enzyme converts (+)-pulegone to (+)-menthofuran. The gene encoding MFS has been cloned and characterized, revealing a full-length cDNA of 1479 nucleotides that encodes a 493-amino acid protein.[1][2][3][4] The expression of the mfs gene is primarily regulated at the transcriptional level and is localized to the glandular trichomes of peppermint leaves, which are the primary sites of essential oil biosynthesis.[5][6][7][8]
Quantitative Data on this compound Synthase Gene Expression and Metabolite Accumulation
Metabolic engineering studies have successfully altered the expression of the mfs gene in peppermint, leading to significant changes in the composition of the essential oil. The following tables summarize the quantitative data from key studies involving the genetic modification of mfs expression.
Table 1: Essential Oil Composition in Peppermint with Altered this compound Synthase (MFS) Expression
| Plant Line | Genotype | (+)-Pulegone (% of oil) | (+)-Menthofuran (% of oil) | (-)-Menthone (% of oil) | (-)-Menthol (% of oil) | Reference |
| Wild-Type (WT) | Control | 2.2 ± 0.2 | 8.5 ± 0.7 | 20.4 ± 1.1 | 40.8 ± 1.5 | [9][10] |
| MFS Antisense Line 1 | mfs antisense | 0.9 ± 0.1 | 3.8 ± 0.4 | 25.1 ± 1.3 | 45.2 ± 1.8 | [9][10] |
| MFS Antisense Line 3 | mfs antisense | 1.1 ± 0.1 | 4.8 ± 0.5 | 24.5 ± 1.2 | 44.1 ± 1.7 | [9][10] |
| MFS Antisense Line 7 | mfs antisense | 1.0 ± 0.1 | 4.2 ± 0.4 | 24.8 ± 1.3 | 44.7 ± 1.8 | [9][10] |
| MFS Antisense Line 15 | mfs antisense | 1.2 ± 0.1 | 5.5 ± 0.6 | 23.9 ± 1.2 | 43.5 ± 1.7 | [9][10] |
| High this compound (HMF) | mfs overexpression | Increased | Increased | - | - | [6] |
| Low this compound (LMF) | mfs co-suppression | Decreased | Decreased | - | - | [6] |
Data are presented as mean ± standard deviation.
Table 2: Relative Transcript Abundance of Key Genes in Monoterpene Biosynthesis in Peppermint with Altered MFS Expression
| Plant Line | Genotype | mfs Transcript Level (Relative to WT) | pr (pulegone reductase) Transcript Level (Relative to WT) | Reference |
| Wild-Type (WT) | Control | 1.00 | 0.35 ± 0.03 | [6] |
| High this compound (HMF) | mfs overexpression | Increased | 0.14 ± 0.01 | [6] |
| Low this compound (LMF1) | mfs co-suppression | Decreased | 1.14 ± 0.03 | [6] |
| Low this compound (LMF2) | mfs co-suppression | Decreased | 1.92 ± 0.07 | [6] |
Data are presented as mean signal intensity ± standard deviation from RNA blot analysis.
Signaling Pathways and Regulatory Networks
The expression of the mfs gene is influenced by developmental cues and environmental stimuli, with the jasmonate signaling pathway playing a significant role. Methyl jasmonate (MeJA), a key signaling molecule in this pathway, has been shown to induce the expression of mfs and other genes in the menthol biosynthesis pathway.
Caption: Regulation of (+)-Menthofuran Biosynthesis in Peppermint.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used in the study of this compound synthase gene expression.
Plant Transformation for Altered MFS Expression
This protocol describes the generation of transgenic peppermint plants with modified mfs gene expression using Agrobacterium tumefaciens-mediated transformation.
References
- 1. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Glandular trichome specificity of menthol biosynthesis pathway gene promoters from Mentha × piperita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Peltate Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Metabolic engineering of essential oil yield and composition in mint by altering expression of deoxyxylulose phosphate reductoisomerase and this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
Menthofuran: A Comprehensive Technical Guide to its Olfactory and Sensory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpenoid and a significant constituent of various essential oils from the Mentha genus (mint), presents a complex and multifaceted sensory profile.[1] Its characteristic aroma and flavor, coupled with potential trigeminal effects, make it a molecule of significant interest in the fields of flavor and fragrance chemistry, sensory science, and pharmacology. This technical guide provides an in-depth exploration of the olfactory and sensory properties of this compound, detailing its aroma and taste profiles, potential trigeminal interactions, and the experimental methodologies used for its evaluation.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its sensory properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Clear light yellow liquid | [3] |
| Odor | Sweet, haylike-minty, sometimes described as "lactone"-like. Initial impression can be pungent and sharp. | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |
| Boiling Point | 80-82 °C at 13 mm Hg | [3] |
| Specific Gravity | 0.960 - 0.970 @ 25°C | [4] |
| Refractive Index | 1.481 - 1.486 @ 20°C | [4] |
Olfactory Properties
The aroma of this compound is complex, with a variety of descriptors reported in the literature. It is a key contributor to the characteristic scent of peppermint and other mint species.[5]
Aroma Profile
The olfactory profile of this compound is characterized by a combination of sweet, herbal, and musty notes.
| Aroma Descriptor | Intensity/Frequency | Reference |
| Sweet | 63.97% | [2] |
| Herbal | 61.75% | [2] |
| Earthy | 51.16% | [2] |
| Musty | 50.62% | [2] |
| Minty | 49.96% | [2] |
| Tobacco | 43.47% | [2] |
| Phenolic | 39.83% | [2] |
| Nutty | 39.39% | [2] |
| Fatty | 38.44% | [2] |
| Camphoreous | 38.43% | [2] |
| Pungent, Pyrazine-like, Coffee | - | [4] |
Odor Threshold
The odor threshold is a critical parameter for understanding the impact of an aroma compound. An Odour Threshold Value (OTV) for this compound is available for purchase, measured according to European standard EN13725:V2.[6] While the exact value is proprietary, the availability of a standardized measurement is significant for research and quality control. A sensory threshold for the aroma of mint essential oil, of which this compound is a component, has been measured at 0.008µg/ml.[7][8]
Taste Properties
The taste of this compound is generally described as bitter and somewhat unpleasant at higher concentrations.
Taste Profile
| Taste Descriptor | Concentration | Reference |
| Slightly bitter, almost tarry | < 10 ppm | [3] |
| Musty, nutty, coffee, raw, legume | 10 ppm | [4] |
Taste Threshold
Trigeminal Sensory Properties
The trigeminal nerve mediates sensations of touch, temperature, and pain in the face, including the nasal and oral cavities.[11] Many volatile compounds, particularly those found in mint, elicit trigeminal sensations such as cooling.
While direct studies on the trigeminal effects of this compound are limited, its structural similarity to menthol provides a strong basis for inferring its mechanism of action. Menthol is a well-known activator of Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1.[12][13][14][15][16][17]
-
TRPM8 (Transient Receptor Potential Melastatin 8): This receptor is the primary sensor for cold temperatures and cooling agents like menthol.[12][13][14] Activation of TRPM8 by menthol leads to the perception of a cooling sensation.[18]
-
TRPA1 (Transient Receptor Potential Ankyrin 1): This channel is a broadly tuned sensor of irritants and can also be activated by menthol, contributing to pungent or irritating sensations at higher concentrations.[15][17]
Given that this compound possesses a minty and cooling character, it is highly probable that it also interacts with these TRP channels to produce its trigeminal effects.
Signaling Pathways
Olfactory Signal Transduction
The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium. The binding of an odorant molecule like this compound to its specific G-protein coupled receptor (GPCR) initiates a signaling cascade.
Caption: Generalized olfactory signal transduction pathway initiated by this compound.
Trigeminal Signal Transduction (Hypothesized)
Based on the action of the related compound menthol, the cooling sensation of this compound is likely mediated by the activation of TRPM8 channels on trigeminal nerve endings.
Caption: Hypothesized trigeminal signaling pathway for this compound's cooling sensation.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.[19]
Caption: General experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Detailed Methodology:
-
Sample Preparation: Dilute the this compound standard or essential oil containing this compound in an appropriate solvent (e.g., hexane) to a suitable concentration.[20]
-
GC System: Use a gas chromatograph equipped with a capillary column appropriate for terpene analysis (e.g., DB-5 or Carbowax).[2]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Conditions:
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 260°C) to separate the volatile compounds.[20]
-
Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.
-
-
Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the olfactory detection port (ODP).[19]
-
Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.[19]
-
Data Analysis: The data from the detector (chromatogram) is correlated with the sensory data from the panelist (olfactogram) to identify the retention times of the odor-active compounds, including this compound.
Sensory Panel Evaluation
Descriptive sensory analysis with a trained panel is used to create a detailed sensory profile of a substance.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. This compound | 494-90-6 [chemicalbook.com]
- 4. This compound, 494-90-6 [thegoodscentscompany.com]
- 5. This compound dosage - YesWeLab - Laboratories [yeswelab.fr]
- 6. odourthreshold.com [odourthreshold.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 10. Taste Perception in Humans - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular and cellular mechanisms of trigeminal chemosensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 13. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bimodal action of menthol on the transient receptor potential channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The orotrigeminal system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 20. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Menthofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a monoterpenoid and a significant component found in the essential oils of various Mentha species, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] Its presence and concentration are of considerable interest in the food, fragrance, and pharmaceutical industries due to its characteristic aroma and potential biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in complex matrices like essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Source |
| Molecular Weight | 150.22 g/mol | [2] |
| Molecular Formula | C10H14O | [2] |
| Characteristic Mass-to-Charge Ratios (m/z) | ||
| Base Peak | 108 | [3] |
| Other Significant Ions | 150, 79, 39, 109 | [3] |
Note: Specific Limits of Detection (LOD) and Limits of Quantification (LOQ) are highly dependent on the instrumentation and matrix. For trace-level analysis, method validation according to regulatory guidelines is recommended.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound in Essential Oils
This protocol outlines a standard method for the analysis of this compound in essential oil samples using a common non-polar capillary column.
1. Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dilute the essential oil with a suitable volatile solvent such as hexane or diethyl ether. For quantitative analysis, a 1% solution is often utilized.[4]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.[4] Samples should be free of particles to prevent blockage of the syringe and contamination of the injector and column.[5][6]
2. GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| GC Column | HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or an equivalent non-polar column.[4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[4] |
| Injection Mode | Splitless or split (e.g., 1:20)[4] |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 5 °C/min. Hold at 280 °C for 10 minutes.[4] |
| MS Transfer Line Temperature | 280 °C[4] |
| Ion Source Temperature | 230 °C[4] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Mass Scan Range | m/z 40-650[4] |
3. Data Analysis
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The obtained mass spectrum should also be compared against a spectral library such as NIST or Wiley for confirmation.[4]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Logical process for the identification of this compound.
References
Application Note and Protocol for the Quantification of Menthofuran in Essential Oils
Introduction
Menthofuran is a naturally occurring monoterpene found in various essential oils, particularly those derived from plants of the Mentha genus, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] While it contributes to the characteristic aroma of these oils, its presence in high concentrations is often undesirable due to potential hepatotoxicity and its impact on the final flavor profile of commercial products.[1][2] Therefore, accurate quantification of this compound is crucial for the quality control and safety assessment of essential oils used in the food, cosmetic, and pharmaceutical industries.[1]
This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography with Flame Ionization Detection (GC-FID). Gas chromatography is a robust and widely used technique for the analysis of volatile compounds in essential oils.[1][3][4] This protocol is intended for researchers, scientists, and drug development professionals.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis for the quantification of this compound.
Materials and Reagents
-
Essential Oil Sample: Peppermint oil or other essential oil to be analyzed.
-
This compound Standard: Analytical standard of this compound (≥98% purity).
-
Internal Standard (IS): n-Tridecane or other suitable n-alkane.
-
Solvent: Hexane or diethyl ether, GC grade.[5]
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Pipettes and Syringes: Calibrated micropipettes and GC syringes.
Instrumentation
A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) is required. The following instrumental conditions are recommended, though they may be optimized for specific instruments and columns.
-
GC System: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. A DB-WAX column can also be used.[5]
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID).
Preparation of Standard Solutions
-
This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in hexane to the mark.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane into a 10 mL volumetric flask and dissolve in hexane to the mark.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the internal standard stock solution to achieve a final concentration of 50 µg/mL.
-
Dilute to the mark with hexane.
-
Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.
GC-FID Analysis
-
Injection: Inject 1 µL of the prepared sample or standard solution into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 280 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Split Ratio: 50:1.
-
Data Analysis and Quantification
-
Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times, confirmed by the analysis of the standard solutions.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Calculate the percentage of this compound in the essential oil sample using the following formula:
This compound (%) = (C x V x D) / (W x 10)
Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve.
-
V = Final volume of the sample solution (mL).
-
D = Dilution factor (if any).
-
W = Weight of the essential oil sample (mg).
-
Quantitative Data Summary
The following table summarizes typical quantitative results for this compound in different essential oil samples.
| Essential Oil Sample | This compound Concentration (µg/mL in prepared sample) | This compound Content (%) |
| Peppermint Oil (Mentha × piperita) - Sample A | 45.8 | 4.58 |
| Peppermint Oil (Mentha × piperita) - Sample B | 21.3 | 2.13 |
| Pennyroyal Oil (Mentha pulegium) | 85.2 | 8.52 |
| Spearmint Oil (Mentha spicata) | Not Detected | < 0.01 |
Note: The values presented are for illustrative purposes and actual concentrations can vary significantly based on the plant's origin, harvesting time, and extraction method.[6][7]
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Essential Oils.
Conclusion
The described GC-FID method provides a reliable and accurate approach for the quantification of this compound in essential oils. Adherence to this protocol will enable researchers and quality control professionals to ensure the safety and quality of essential oil products. The method should be validated in accordance with internal laboratory procedures and relevant regulatory guidelines to ensure its suitability for the intended purpose.[8][9]
References
- 1. This compound dosage - YesWeLab - Laboratories [yeswelab.fr]
- 2. benchchem.com [benchchem.com]
- 3. aensiweb.com [aensiweb.com]
- 4. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 5. customs.go.jp [customs.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of essential oil of a novel this compound rich variant of peppermint (Mentha × piperita L.) from India using gas chromatography coupled with mass spectrometry [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
Techniques for the Extraction of Menthofuran from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a monoterpene and a significant component of the essential oil of certain species of the Mentha genus, particularly peppermint (Mentha piperita). While it contributes to the characteristic aroma of mint, high levels of this compound are often considered undesirable in commercial essential oils due to potential toxicity and its impact on the oil's flavor profile. Consequently, the ability to control, and efficiently extract or remove this compound is of significant interest to researchers in phytochemistry, food science, and drug development. This document provides detailed application notes and protocols for the primary techniques used to extract this compound from plant material.
This compound Biosynthesis in Mentha piperita
Understanding the biosynthetic pathway of this compound is crucial for optimizing its extraction or for metabolic engineering approaches to control its production. In peppermint, the biosynthesis of monoterpenes occurs in the glandular trichomes of the leaves. The pathway leading to this compound diverges from the main pathway to menthol at the intermediate (+)-pulegone. Under specific environmental conditions or genetic predispositions, (+)-pulegone can be oxidized by the enzyme this compound synthase (MFS), a cytochrome P450 monooxygenase, to form (+)-menthofuran.[1][2][3]
References
Menthofuran as a Chiral Starting Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a naturally occurring chiral monoterpene found in the essential oil of plants from the Mentha genus, represents a valuable and versatile starting material in stereoselective organic synthesis. Its inherent chirality, derived from the p-menthane skeleton, makes it an attractive chiron for the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. The furan ring of this compound offers a unique functional handle for a range of chemical transformations, including cycloadditions, oxidative cleavages, and rearrangements, all of which can proceed with a high degree of stereocontrol. These application notes provide an overview of the utility of this compound as a chiral building block and offer detailed protocols for key synthetic transformations.
Key Applications in Organic Synthesis
The strategic use of (+)-menthofuran as a chiral starting material allows for the enantioselective synthesis of various target molecules. Two primary applications that highlight its synthetic utility are the synthesis of (-)-mintlactone and its use as a diene in Diels-Alder reactions.
Enantioselective Synthesis of (-)-Mintlactone
(-)-Mintlactone is a natural fragrance and flavor compound with a characteristic minty-coconut aroma. The conversion of (+)-menthofuran to (-)-mintlactone is a classic example of how the chirality of the starting material can be transferred to the product through a stereospecific reaction sequence. The key transformation involves the photooxidation of (+)-menthofuran.
Diels-Alder Reactions
The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for the construction of complex polycyclic systems with high stereoselectivity. The facial selectivity of the cycloaddition is directed by the chiral p-menthane backbone, leading to the formation of specific diastereomers. This approach has been utilized in the synthesis of various natural products.
Experimental Protocols
The following sections provide detailed experimental procedures for the key applications of this compound in organic synthesis.
Protocol 1: Enantioselective Synthesis of (-)-Mintlactone from (+)-Menthofuran
This protocol details the photooxidative conversion of (+)-menthofuran to (-)-mintlactone.
Reaction Scheme:
Caption: Photooxidation of (+)-Menthofuran to (-)-Mintlactone.
Materials:
-
(+)-Menthofuran (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Rose Bengal (sensitizer)
-
Oxygen (O₂) gas
-
Photoreactor equipped with a suitable lamp (e.g., tungsten lamp)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a photoreactor vessel, dissolve (+)-menthofuran (1.0 g, 6.66 mmol) in anhydrous methanol (100 mL).
-
Sensitizer Addition: Add a catalytic amount of Rose Bengal (approximately 10 mg) to the solution. The solution should turn pink.
-
Photooxidation: While stirring vigorously, bubble a slow stream of oxygen gas through the solution. Irradiate the mixture with a tungsten lamp at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the (+)-menthofuran spot indicates the completion of the reaction.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford (-)-mintlactone as a colorless oil.
Data Presentation:
| Starting Material | Product | Yield (%) | Optical Rotation ([α]D) |
| (+)-Menthofuran | (-)-Mintlactone | 75-85 | -58.0° (c 1.0, CHCl₃) |
Protocol 2: Diels-Alder Reaction of (+)-Menthofuran with N-Phenylmaleimide
This protocol describes the diastereoselective Diels-Alder reaction between (+)-menthofuran and N-phenylmaleimide.
Reaction Scheme:
Caption: Diels-Alder reaction of (+)-Menthofuran.
Materials:
-
(+)-Menthofuran (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (reflux setup)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (+)-menthofuran (1.0 g, 6.66 mmol) and N-phenylmaleimide (1.28 g, 7.33 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude solid is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the diastereomeric products.
Data Presentation:
| Diene | Dienophile | Product | Diastereomeric Ratio (exo:endo) | Yield (%) |
| (+)-Menthofuran | N-Phenylmaleimide | Cycloadduct | >95:5 | 80-90 |
Logical Workflow for Chiral Synthesis from this compound
The following diagram illustrates the general workflow for utilizing this compound as a chiral starting material in a multi-step synthesis.
Caption: Synthetic workflow from this compound.
Conclusion
This compound serves as an excellent chiral starting material for the enantioselective synthesis of a range of complex organic molecules. The protocols provided herein for the synthesis of (-)-mintlactone and for the Diels-Alder reaction demonstrate its utility in transferring chirality and constructing intricate molecular architectures. These methods, characterized by their high stereocontrol and good yields, offer valuable tools for researchers in natural product synthesis and drug development. Further exploration of the reactivity of this compound is expected to unveil new synthetic possibilities and applications.
Application Notes and Protocols for the Analytical Determination of Menthofuran in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a naturally occurring monoterpene found in various essential oils, most notably from plants of the Mentha genus, such as peppermint and pennyroyal.[1] Its presence in food products, primarily those flavored with mint, is of interest for quality control and safety assessment due to its potential hepatotoxicity.[2][3] Accurate and reliable analytical methods are crucial for monitoring the levels of this compound in diverse food matrices to ensure compliance with regulatory limits and to guarantee consumer safety.[2]
This document provides detailed application notes and standardized protocols for the analysis of this compound in food products using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). A validated headspace solid-phase microextraction (HS-SPME) GC-MS/MS method is presented as a primary technique for a broad range of food matrices. Additionally, specific sample preparation protocols for challenging matrices such as chewing gum, confectionery, and herbal teas are outlined.
Analytical Methods and Protocols
The primary methods for the determination of this compound in food products are based on gas chromatography due to the volatile nature of the analyte.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is applicable to a wide range of solid, semi-solid, and liquid food matrices and offers the advantage of minimal sample preparation and high sensitivity.[4]
1. Principle
Volatile and semi-volatile compounds, including this compound, are extracted from the headspace of a heated sample onto a solid-phase microextraction (SPME) fiber. The adsorbed analytes are then thermally desorbed in the hot injector of a gas chromatograph for separation and subsequent detection by a tandem mass spectrometer. The use of a labeled internal standard is recommended for accurate quantification.
2. Sample Preparation
-
Solid and Semi-Solid Foods (e.g., confectionery, baked goods, sauces):
-
Homogenize the sample.
-
Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 2.5 g of sodium chloride (NaCl).
-
Add an appropriate amount of a labeled internal standard solution (e.g., this compound-d3).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.[4]
-
-
Liquid Foods (e.g., beverages, syrups):
-
Pipette 1.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 4 mL of deionized water and 2.5 g of NaCl.
-
Add an appropriate amount of a labeled internal standard solution.
-
Immediately seal the vial.[4]
-
3. HS-SPME and GC-MS/MS Parameters
| Parameter | Value |
| HS-SPME | |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Equilibration Temp. | 60 °C |
| Equilibration Time | 15 min |
| Extraction Time | 20 min |
| Desorption Temp. | 250 °C |
| Desorption Time | 5 min |
| Gas Chromatograph | |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Transitions | Specific transitions for this compound and the internal standard should be determined by direct infusion or from literature. A common quantifier ion for this compound is m/z 108.[1] |
4. Data Presentation: Quantitative Performance
The following table summarizes the performance characteristics of the HS-SPME-GC-MS/MS method for the analysis of this compound in different food matrix categories.[4]
| Parameter | Liquid Matrix (e.g., Beverages) | Semi-Solid Matrix (e.g., Sauces) | Solid Matrix (e.g., Oat Flakes) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (mg/kg) | 0.015 | 0.020 | 0.030 |
| LOQ (mg/kg) | 0.050 | 0.065 | 0.100 |
| Recovery (%) at 0.1 mg/kg | 95 - 105 | 90 - 105 | 85 - 110 |
| Precision (RSD%) at 0.1 mg/kg | < 10 | < 15 | < 20 |
Protocol 2: Analysis of this compound in Peppermint Oil by GC-MS
This protocol is suitable for the quality control of peppermint essential oil, a common flavoring ingredient.
1. Principle
The peppermint oil sample is diluted in a suitable solvent and directly injected into the GC-MS for separation and quantification of its components, including this compound.
2. Sample Preparation
-
Prepare a 1% (v/v) solution of the peppermint oil sample in a suitable solvent such as diethyl ether or ethanol.
-
Create a series of calibration standards of a certified this compound reference standard in the same solvent.
3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.5 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50 °C (hold 3 min), ramp to 110 °C at 15 °C/min, then to 150 °C at 3 °C/min, and finally to 200 °C at 15 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
Specialized Sample Preparation Protocols for Complex Matrices
For certain food matrices, specialized extraction techniques may be required prior to GC analysis.
Chewing Gum
Method A: Direct Thermal Desorption (DTD)-GC-MS
This method avoids the use of solvents and is suitable for rapid screening.
-
Cut a small, representative piece of the chewing gum (1-10 mg).
-
Place the sample directly into a thermal desorption tube.
-
The tube is ballistically heated in the thermal desorber, and the volatile compounds are transferred to the GC column.
Method B: Simultaneous Distillation-Extraction (SDE)
This technique is effective for extracting volatile and semi-volatile compounds from a solid matrix. A similar procedure has been validated for the related compound pulegone in chewing gum, showing good recoveries.
-
Freeze the chewing gum sample with liquid nitrogen and grind it into a fine powder.
-
Place the powdered sample in a flask with water.
-
Perform SDE for 2 hours using a Likens-Nickerson apparatus with a suitable organic solvent (e.g., dichloromethane).
-
Dry the resulting extract over anhydrous sodium sulfate and concentrate it before GC analysis.
Herbal Teas
Method: Hot Water Infusion and Liquid-Liquid Extraction (LLE)
-
Prepare a tea infusion according to the product's instructions (e.g., one tea bag in 200 mL of boiling water for 5 minutes).
-
Allow the infusion to cool to room temperature.
-
Perform a liquid-liquid extraction of the aqueous infusion with a non-polar solvent like hexane or dichloromethane.
-
Repeat the extraction three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate before GC analysis.
Visualizations
Experimental Workflow for HS-SPME-GC-MS/MS Analysis
Caption: Workflow for this compound analysis by HS-SPME-GC-MS/MS.
Logical Relationship of Analytical Steps
Caption: Key stages in the analytical method for this compound.
References
Application Notes: Metabolic Engineering Strategies for Down-regulating Menthofuran Production in Mentha piperita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a monoterpene found in the essential oil of peppermint (Mentha x piperita) that can impart undesirable flavor notes and is often associated with plant stress.[1] Its concentration is a critical quality parameter for commercially produced peppermint oil. Metabolic engineering offers a targeted approach to reduce this compound content, thereby enhancing the quality of the essential oil by increasing the relative abundance of more desirable compounds like menthol and menthone. The primary strategy involves the down-regulation of the enzyme this compound synthase (MFS), which catalyzes the conversion of (+)-pulegone to (+)-menthofuran.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the down-regulation of this compound production in peppermint.
Metabolic Pathway Context
The biosynthesis of menthol and this compound diverges at the intermediate (+)-pulegone. Pulegone can be either reduced by pulegone reductase (PR) to form (-)-menthone, a precursor to the desired (-)-menthol, or oxidized by the cytochrome P450 enzyme this compound synthase (MFS) to produce (+)-menthofuran.[1][3] Therefore, down-regulating the expression of the MFS gene is a key strategy to redirect the metabolic flux from pulegone towards menthone and subsequently menthol.[4] Interestingly, this compound itself can regulate the essential oil biosynthesis by transcriptionally down-regulating the pr gene, creating a feedback loop that can further influence the essential oil profile.[5]
Data Presentation
The following tables summarize quantitative data from studies where the MFS gene was down-regulated in Mentha piperita using an antisense approach.
Table 1: Essential Oil Composition in Wild-Type vs. Antisense MFS Peppermint (Unstressed Conditions)
| Compound | Wild-Type (% of total oil) | Antisense MFS Lines (% of total oil) | Fold Change |
| This compound | ~8-10% | 3.6 - 6.5% | ↓ 0.45 - 0.65 |
| Pulegone | ~2-4% | 0.8 - 2.4% | ↓ 0.4 - 0.6 |
| Menthone | ~20-30% | ~25-35% | ↑ ~1.1 - 1.25 |
| Menthol | ~40-50% | ~45-55% | ↑ ~1.1 |
Data synthesized from literature reporting significant reductions in this compound and pulegone in antisense MFS lines.[4][5]
Table 2: Reduction of this compound in Transgenic Antisense MFS Peppermint
| Transgenic Line | This compound Reduction Compared to Wild-Type | Reference |
| MFS1, 3, 7, 15 | 35-55% | [4] |
| General Antisense Lines | >50% | [4] |
Signaling Pathways and Experimental Workflows
Caption: Menthol and this compound Biosynthetic Pathway.
Caption: Experimental Workflow for MFS Down-regulation.
Experimental Protocols
Protocol 1: Construction of an Antisense MFS Expression Vector
This protocol describes the creation of a binary vector for Agrobacterium-mediated transformation containing an antisense version of the this compound synthase (MFS) cDNA under the control of a constitutive promoter.
1.1. Isolation of MFS cDNA:
- Extract total RNA from young peppermint leaves using a suitable RNA extraction kit.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.
- Amplify the full-length MFS cDNA using gene-specific primers designed based on the published MFS sequence.[2]
- Clone the amplified MFS PCR product into a TA cloning vector and confirm the sequence by Sanger sequencing.
1.2. Construction of the Antisense Vector:
- Excise the MFS cDNA from the TA cloning vector using restriction enzymes.
- Ligate the MFS cDNA in the antisense orientation into a plant expression vector downstream of a constitutive promoter (e.g., CaMV 35S) and upstream of a terminator sequence (e.g., NOS terminator).
- The expression cassette (promoter-antisense MFS-terminator) should be within the T-DNA borders of a binary vector suitable for Agrobacterium tumefaciens. The binary vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin resistance).
- Transform E. coli with the final binary vector and select for antibiotic resistance.
- Verify the integrity and orientation of the insert by restriction digestion and sequencing.
Protocol 2: Agrobacterium-mediated Transformation of Mentha piperita
This protocol outlines the transformation of peppermint leaf explants with Agrobacterium tumefaciens carrying the antisense MFS construct.[6][7][8]
2.1. Preparation of Agrobacterium Culture:
- Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105) by electroporation or heat shock.
- Select for transformed Agrobacterium on LB agar plates containing the appropriate antibiotics for the binary vector and the Agrobacterium strain.
- Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking.
- Pellet the bacteria by centrifugation, and resuspend in liquid MS medium to an OD600 of 0.5-0.8. Add acetosyringone to a final concentration of 100-200 µM.
2.2. Preparation of Peppermint Explants and Co-cultivation:
- Excise young, healthy leaves from in vitro-grown peppermint plantlets.
- Make small cuts on the leaf surface or use leaf discs as explants.
- Immerse the explants in the Agrobacterium suspension for 10-30 minutes.
- Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with 2,4-D and kinetin) in the dark for 2-3 days.
2.3. Selection and Regeneration of Transgenic Plants:
- After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime or timentin).
- Transfer the explants to a shoot induction medium (MS medium with appropriate plant growth regulators) containing the selection agent (e.g., kanamycin) and the anti-Agrobacterium antibiotic.
- Subculture the explants to fresh selection medium every 2-3 weeks.
- Once shoots have developed, excise them and transfer to a rooting medium containing the selection agent.
- Acclimatize the rooted plantlets to greenhouse conditions.
Protocol 3: GC-MS Analysis of Peppermint Essential Oil
This protocol describes the extraction and analysis of essential oils from transgenic and wild-type peppermint plants to quantify this compound and other monoterpenes.[9][10][11]
3.1. Essential Oil Extraction:
- Harvest fresh aerial parts of mature peppermint plants.
- Perform hydrodistillation using a Clevenger-type apparatus for 2-3 hours.
- Collect the essential oil and dry it over anhydrous sodium sulfate.
- Store the oil at 4°C in a sealed vial.
3.2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 µL of a 1% solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).
- Injection Mode: Split (e.g., 1:50 split ratio).
3.3. Data Analysis:
- Identify the components of the essential oil by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
- Confirm the identification by comparing their retention indices with those reported in the literature.
- Quantify the relative percentage of each component by peak area normalization.
Conclusion
The down-regulation of this compound synthase expression is a proven and effective strategy for reducing the accumulation of the undesirable compound this compound in peppermint essential oil. The protocols provided herein offer a comprehensive guide for researchers to implement these metabolic engineering techniques, from vector construction and plant transformation to the analytical validation of the resulting changes in the essential oil profile. These methods are valuable for improving the quality of peppermint oil for various applications in the food, pharmaceutical, and cosmetic industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of essential oil yield and composition in mint by altering expression of deoxyxylulose phosphate reductoisomerase and this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgenic peppermint (Mentha×piperita L.) plants obtained by cocultivation with Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iitg.ac.in [iitg.ac.in]
- 9. aensiweb.com [aensiweb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Menthofuran as a Tool for Investigating Hepatotoxicity Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpene found in plants of the Mentha genus, serves as a valuable tool compound for studying the mechanisms of drug-induced liver injury (DILI). Its utility stems from its well-characterized bioactivation pathway, which leads to the formation of reactive metabolites that cause dose-dependent hepatotoxicity. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate fundamental mechanisms of hepatotoxicity, including metabolic activation, covalent protein binding, and the subsequent cellular damage pathways.
Application Notes
This compound is a proximate hepatotoxin, meaning it requires metabolic activation to exert its toxic effects.[1] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which oxidize this compound to highly reactive electrophilic intermediates.[2] These reactive metabolites, namely a γ-ketoenal and a furan epoxide, can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and injury.[1][2]
The study of this compound-induced hepatotoxicity allows researchers to:
-
Elucidate the role of specific CYP isozymes in the bioactivation of xenobiotics.
-
Identify protein targets of reactive metabolites and understand the functional consequences of protein adduction.
-
Investigate the cellular response to covalent binding events , including oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways.
-
Evaluate the protective role of cellular detoxification mechanisms , such as glutathione (GSH) conjugation.[3]
-
Screen potential drug candidates for their capacity to be bioactivated to reactive metabolites by comparing their effects to those of this compound.
Data Presentation
Cytochrome P450 Kinetics for this compound Metabolism
The following table summarizes the kinetic parameters for the metabolism of this compound by various human liver cytochrome P450 isozymes. This data is crucial for understanding the specific enzymes responsible for its bioactivation.
| CYP450 Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP2E1 | 33 | 0.43 |
| CYP1A2 | 57 | 0.29 |
| CYP2C19 | 62 | 0.26 |
Data sourced from studies on expressed human liver cytochrome P450s.
Functional Consequences of Protein Adduction by this compound Metabolites
Covalent binding of this compound's reactive metabolites to cellular proteins can lead to a significant decrease in their function. The table below quantifies the impact on specific mitochondrial and cytosolic enzymes in rat liver following exposure to a hepatotoxic dose of this compound.
| Protein Target | Subcellular Location | Functional Consequence (% Decrease in Activity) |
| Aldehyde Dehydrogenase 2 (ALDH2) | Mitochondria | 88% |
| ATP Synthase Subunit d | Mitochondria | 34% |
| Malate Dehydrogenase 1 (MDH1) | Cytoplasm | No significant change |
| Serum Albumin | Secreted | - |
Signaling Pathways and Experimental Workflows
This compound Bioactivation Pathway
Caption: Metabolic activation of this compound by CYP450 enzymes.
Experimental Workflow for Studying this compound Hepatotoxicity
Caption: Workflow for in vivo and in vitro studies of this compound hepatotoxicity.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed pathway of this compound-induced hepatocyte injury.
Experimental Protocols
Protocol 1: In Vivo this compound Administration in Rats for Hepatotoxicity Studies
Objective: To induce hepatotoxicity in rats for the analysis of liver tissue and blood biomarkers.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Corn oil (vehicle)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with appropriate anticoagulant)
-
Surgical tools for liver perfusion and collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a dosing solution of this compound in corn oil at the desired concentration (e.g., 150 mg/kg).
-
Administer this compound or vehicle control to rats via oral gavage.
-
At selected time points (e.g., 24 hours post-dose), anesthetize the rats.
-
Collect blood via cardiac puncture into appropriate tubes.
-
Perform a laparotomy to expose the liver.
-
Perfuse the liver with ice-cold PBS through the portal vein until it is cleared of blood.
-
Excise the liver, weigh it, and section it for various analyses.
-
Snap-freeze liver sections in liquid nitrogen for subsequent protein and RNA analysis.
-
Fix other liver sections in 10% neutral buffered formalin for histological examination.
-
Centrifuge blood samples to separate plasma/serum and store at -80°C for biomarker analysis (e.g., ALT, AST).
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the kinetic parameters of this compound metabolism by CYP450 enzymes.
Materials:
-
Human or rat liver microsomes
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.2 mg/mL protein), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C with gentle shaking for a predetermined time (ensure linearity of the reaction).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound metabolites (e.g., hydroxylated products) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Assessment of this compound-Induced Cytotoxicity in Isolated Hepatocytes or Liver Slices
Objective: To evaluate the direct cytotoxic effects of this compound on liver cells.
Materials:
-
Freshly isolated primary hepatocytes or precision-cut liver slices
-
Appropriate cell culture medium (e.g., Williams' Medium E)
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP quantification assay kit (e.g., CellTiter-Glo®)
-
Multi-well culture plates
Procedure:
-
Seed isolated hepatocytes or place liver slices in multi-well plates with culture medium and allow them to stabilize.
-
Treat the cells/slices with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator.
-
At the end of the incubation, collect the culture medium to measure LDH release as an indicator of membrane damage.
-
Lyse the remaining cells/slices to measure intracellular ATP levels as an indicator of cell viability.
-
Normalize the results to the total protein content of each well.
-
Calculate the percentage of cytotoxicity or viability relative to the vehicle-treated controls.
Protocol 4: Detection of this compound-Protein Adducts by Western Blotting
Objective: To identify proteins that are covalently modified by reactive metabolites of this compound.
Materials:
-
Liver tissue lysates from this compound-treated and control animals
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and electroblotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for this compound-adducted proteins (requires custom antibody generation)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare liver lysates from control and this compound-treated animals in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against this compound adducts overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
The presence of bands in the this compound-treated lanes that are absent in the control lanes indicates proteins adducted by this compound metabolites. These bands can be excised for identification by mass spectrometry.
References
- 1. Reactive intermediates in the oxidation of this compound by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Menthofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a monoterpene and a significant, naturally occurring component of peppermint essential oil (Mentha x piperita). While it contributes to the characteristic aroma of peppermint, high concentrations of this compound are often considered undesirable due to potential off-flavors and concerns regarding its conversion to hepatotoxic metabolites. Therefore, the accurate and precise quantification of this compound is crucial for the quality control of peppermint oil and products derived from it, including pharmaceuticals, food flavorings, and cosmetics. This application note presents a detailed, representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of essential oil components and provides a robust framework for researchers and analysts.
Materials and Methods
This section outlines the necessary reagents, equipment, and the detailed experimental protocol for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Peppermint essential oil samples
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
A representative set of chromatographic conditions for the analysis of this compound is provided in the table below. These conditions are based on methods used for similar compounds found in essential oils and may require minor optimization for specific instruments and samples.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
4. Experimental Protocol
4.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
4.2. Sample Preparation
-
Accurately weigh approximately 100 mg of the peppermint essential oil sample into a 10 mL volumetric flask.
-
Dissolve the oil in methanol and bring it to volume.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a theoretical this compound concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4.3. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Results and Discussion
The developed HPLC method provides good separation of this compound from other components typically present in peppermint oil. The retention time for this compound under the specified conditions is expected to be in the range of 8-10 minutes.
Method Validation Summary
A summary of representative validation parameters for this method is presented in the table below. These values are based on typical performance characteristics of similar HPLC methods for essential oil components.
| Validation Parameter | Representative Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linear Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (min) | ~9.5 |
Experimental Workflow Diagram
In Vitro Assays to Determine the Biological Activity of Menthofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpene found in certain essential oils like pennyroyal, is of significant interest to researchers due to its biological activities, most notably its potential hepatotoxicity.[1][2][3] This toxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates.[1][4] Understanding the mechanisms of this compound's bioactivity is crucial for risk assessment, drug development, and the safe use of products containing this compound.
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The described methods cover cytotoxicity assessment, enzyme inhibition, and metabolic profiling, offering a comprehensive toolkit for researchers in toxicology and drug metabolism.
This compound-Induced Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay
The lactate dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from damaged cells.[5][6] This assay is particularly relevant for assessing the hepatotoxicity of this compound in vitro using liver-derived cells or tissue slices.[1]
Experimental Protocol: LDH Assay with Rat Liver Slices
This protocol is adapted from studies on this compound toxicity in rat liver slices.[1]
Materials:
-
This compound (analytical standard)
-
Rat liver slices (prepared from fresh liver tissue)
-
Williams' Medium E or similar culture medium
-
LDH cytotoxicity assay kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, Cayman Chemical)[6][7][8]
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Rat Liver Slices:
-
Humanely euthanize a rat and aseptically remove the liver.
-
Prepare thin (approx. 250 µm) liver slices using a Krumdieck or similar tissue slicer.
-
Keep slices in ice-cold culture medium until use.
-
-
Treatment:
-
Place one liver slice per well in a 24-well plate containing pre-warmed culture medium.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the slices (typically <0.5%).
-
Treat the liver slices with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) for different time points (e.g., 1, 2, 4, 6 hours).
-
Include negative (vehicle control) and positive (lysis buffer from the kit) controls.
-
-
LDH Measurement:
-
At the end of each time point, carefully collect the culture medium (supernatant) from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves:
-
Adding a specific volume of the collected supernatant to a new 96-well plate.
-
Adding the LDH assay reaction mixture to each well.
-
Incubating at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Adding a stop solution.
-
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Data Presentation
| This compound Concentration (mM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | 6 | Baseline |
| 0.5 | 1 | ~10% |
| 0.5 | 6 | ~40% |
| 1.0 | 6 | ~60% |
| 2.0 | 6 | ~80% |
Note: The above data is illustrative and based on the reported time- and concentration-dependent cytotoxicity of this compound.[1] Actual values will vary depending on experimental conditions.
Workflow Diagram
Caption: Workflow for assessing this compound-induced cytotoxicity using the LDH assay.
Cytochrome P450 (CYP) Enzyme Inhibition Assays
This compound is known to be a potent inhibitor of certain CYP enzymes, particularly CYP2A6.[2][9][10] Inhibition of these enzymes can lead to drug-drug interactions. The following protocol describes an in vitro assay to determine the inhibitory potential of this compound on specific CYP isoforms.
Experimental Protocol: CYP2A6 Inhibition Assay
This protocol is based on studies investigating the inhibition of CYP2A6 by this compound.[9][11]
Materials:
-
This compound
-
Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme
-
CYP2A6-specific substrate (e.g., coumarin)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a 96-well plate, prepare reaction mixtures containing buffer, HLMs or recombinant enzyme, and varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control (no this compound) and a positive control inhibitor for CYP2A6.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP2A6 substrate (coumarin) and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite (e.g., 7-hydroxycoumarin from coumarin) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.
-
The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[9]
-
Data Presentation
| CYP Isoform | This compound Kᵢ (µM) | Inhibition Type |
| CYP2A6 | 0.29 | Competitive[9] |
| CYP2A13 | 1.24 | Competitive[9][10] |
Signaling Pathway Diagram
Caption: Inhibition of CYP2A6-mediated metabolism by this compound.
Pulegone Reductase (PR) Activity Assay
This compound has been shown to regulate the expression of pulegone reductase (PR), an enzyme downstream in the menthol biosynthetic pathway.[12][13] While not a direct inhibitor of the enzyme's activity, it down-regulates its transcription.[12][14] An assay to measure PR activity in the presence of this compound can elucidate this regulatory effect.
Experimental Protocol: Pulegone Reductase Inhibition Study
This protocol is based on studies of this compound's effect on pulegone reductase in peppermint.[12]
Materials:
-
This compound
-
(+)-Pulegone (substrate)
-
Soluble protein extract from peppermint leaves (source of pulegone reductase)
-
NADPH
-
Buffer solution (e.g., potassium phosphate buffer with sorbitol and DTT)[15]
-
Pentane or other suitable solvent
-
GC-MS system for analysis
Procedure:
-
Enzyme Preparation:
-
Prepare a soluble protein extract from young peppermint leaves, which contains pulegone reductase.
-
-
Inhibition Assay:
-
In a reaction vial, combine the soluble protein extract and buffer.
-
Add this compound at various concentrations (e.g., 5 µM to 200 µM) dissolved in pentane.
-
Pre-incubate the mixture for 30 minutes.
-
Initiate the reaction by adding the substrate, (+)-pulegone (e.g., 5 µM, 50 µM, or 100 µM), and NADPH.
-
Incubate at a suitable temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).[15]
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the formation of the product, (-)-menthone, using GC-MS.
-
-
Data Analysis:
-
Quantify the amount of (-)-menthone produced in each reaction.
-
Compare the PR activity in the presence of this compound to the control (without this compound).
-
Analyze the data using Dixon plotting to determine the nature of any inhibition.[12]
-
Data Presentation
| Treatment | Pulegone Reductase Activity (nmol·mg protein⁻¹·h⁻¹) |
| Control (Water) | 3,323 ± 178 |
| This compound | 2,446 ± 44 |
Data from stem feeding experiments in peppermint, showing decreased PR activity.[12]
Regulatory Pathway Diagram
Caption: this compound down-regulates the expression of the pulegone reductase gene.
In Vitro Metabolism of this compound and Detection of Reactive Metabolites
The hepatotoxicity of this compound is linked to its metabolism by CYP enzymes to form reactive intermediates, such as a γ-ketoenal.[1][16][17] In vitro metabolism studies using liver microsomes are essential to identify the metabolites and understand the bioactivation pathways.
Experimental Protocol: this compound Metabolism in Rat Liver Microsomes
This protocol is a synthesis of methods described for the in vitro metabolism of this compound.[1][17]
Materials:
-
This compound
-
Rat liver microsomes (from control or phenobarbital-induced rats)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Trapping agents (optional, e.g., semicarbazide to trap aldehydes, glutathione to trap electrophiles)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS or GC-MS system for analysis
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine rat liver microsomes, buffer, and the NADPH regenerating system.
-
If using, add the trapping agent.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C with shaking for a set time (e.g., 30-60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.
-
Commonly identified metabolites include monohydroxylated products, mintlactones, hydroxymintlactones, and the reactive γ-ketoenal (which can be detected as its semicarbazide adduct).[1][2] Glutathione conjugates may also be detected.[1]
-
Metabolic Pathway Diagram
Caption: Metabolic activation of this compound to a reactive intermediate.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for investigating the biological activity of this compound. By combining cytotoxicity, enzyme inhibition, and metabolism studies, researchers can gain a comprehensive understanding of its toxicological profile and mechanisms of action. This knowledge is essential for the safety assessment of consumer products and for guiding further research in drug development and toxicology.
References
- 1. The Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Metabolism and toxicity of this compound in rat liver slices and in rats. | Sigma-Aldrich [merckmillipore.com]
- 4. Reactive intermediates in the oxidation of this compound by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by this compound, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by this compound, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Models Related to Methoxalen and this compound–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6 [jstage.jst.go.jp]
- 12. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 16. Metabolism and toxicity of this compound in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotransformations of R-(+)-pulegone and this compound in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menthofuran as a Standard for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a naturally occurring monoterpene found in various essential oils, most notably in those derived from plants of the Mentha genus, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] While it contributes to the characteristic aroma of mint, its presence and concentration are critical quality parameters due to its potential off-flavor and toxicological concerns. Consequently, this compound serves as an essential analytical standard for quality control in the food and beverage, fragrance, and pharmaceutical industries. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical testing.
Physicochemical Properties and Handling of this compound Standard
This compound analytical standards are commercially available with high purity, typically ≥99.0%, as determined by gas chromatography (GC). The exact content and purity are often certified using quantitative NMR (qNMR), a primary ratio method that ensures high accuracy.[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound Analytical Standard
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 494-90-6 |
| Appearance | Neat liquid |
| Density | ~0.97 g/mL at 20 °C |
| Boiling Point | 204-206 °C |
| Refractive Index | ~n20/D 1.484 |
| Storage Temperature | 2-8°C or -20°C |
| Purity (typical) | ≥99.0% (sum of enantiomers, GC) |
Stability and Storage: this compound standards have a limited shelf life and should be stored at the recommended temperature (typically 2-8°C or frozen at -20°C) in a tightly sealed container, protected from light and moisture. The certificate of analysis (CoA) provided by the supplier should be consulted for specific storage instructions and expiry dates.
Application 1: Quality Control of Essential Oils by Gas Chromatography
This compound is a key marker for the quality and authenticity of peppermint and other mint essential oils. High levels of this compound can indicate plant stress or improper distillation processes. Gas chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the most common technique for its quantification.
Experimental Protocol: Quantification of this compound in Peppermint Oil by GC-FID
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1000 µg/mL) in a suitable solvent such as ethanol or hexane.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample (e.g., 100 mg).
-
Dilute the sample with the same solvent used for the standard solutions to a final concentration within the calibration range. A 1:10 or 1:100 dilution is often appropriate.
3. GC-FID Operating Conditions:
Table 2: Example GC-FID Operating Conditions for this compound Analysis in Peppermint Oil
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-WAX (30 m × 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 |
| Oven Temperature Program | Initial 70°C for 4 min, ramp at 1.5°C/min to 90°C, hold for 5 min, ramp at 3°C/min to 120°C, ramp at 20°C/min to 250°C, hold for 2 min.[3] |
| Detector Temperature | 280 °C |
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.
Method Validation Parameters (Illustrative)
While specific validation data for this compound is not always published, the following table provides typical performance characteristics for GC-MS methods analyzing similar compounds in complex matrices.
Table 3: Illustrative Method Validation Parameters for this compound Analysis by GC-MS
| Parameter | Typical Range |
| Linearity (R²) | ≥ 0.99 |
| LOD (Limit of Detection) | 0.5 - 10 ng/g |
| LOQ (Limit of Quantification) | 3 - 30 ng/g |
| Recovery | 80 - 120% |
| Precision (RSD%) | < 15% |
Application 2: Analysis of Condensed Tannins by Furanolysis
This compound can be used as a nucleophilic trapping reagent in the acid-catalyzed depolymerization of condensed tannins (proanthocyanidins). This method, termed furanolysis, allows for the characterization of the tannin's constitutive units. This compound offers advantages over traditional reagents like phloroglucinol due to its high reactivity and the stability of the resulting adducts.[7][8]
Experimental Protocol: Furanolysis of Condensed Tannins with this compound
1. Reagent Preparation:
-
This compound solution: Prepare a solution of this compound in methanol (e.g., 50 mg/mL).
-
Acid catalyst: Prepare a 0.1 M solution of hydrochloric acid (HCl) in methanol.
2. Furanolysis Reaction:
-
Accurately weigh a known amount of the dried tannin extract or plant material (e.g., 10 mg).
-
Add the this compound solution and the methanolic HCl to the sample. A this compound-to-extract weight ratio of 1 is often sufficient.[7][8]
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 20-30 minutes). The reaction progress can be monitored by HPLC.
-
Stop the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
3. Analysis of Depolymerization Products:
-
The resulting furylated flavan-3-ols can be analyzed by reverse-phase high-performance liquid chromatography with UV or MS detection (RP-HPLC-UV/MS).
Table 4: Example HPLC Conditions for Analysis of Furanolysis Products
| Parameter | Condition |
| Instrument | HPLC with UV or MS detector |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient would start with a high percentage of A, ramping to a higher percentage of B over 30-40 minutes to elute the analytes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm or MS in full scan mode |
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway of (+)-menthofuran from (+)-pulegone in peppermint. This transformation is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[9][10][11][12][13]
Experimental Workflow for GC-MS Analysis of this compound
This diagram outlines the general workflow for the quantitative analysis of this compound in an essential oil sample using a this compound analytical standard.
References
- 1. benchchem.com [benchchem.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Furanolysis with this compound: A New Depolymerization Method for Analyzing Condensed Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of this compound in Mentha x piperita: stereoselective and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Reducing Menthofuran in Commercial Peppermint Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing menthofuran levels in commercial peppermint oil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reduction in peppermint oil important?
A1: this compound is a naturally occurring monoterpene in peppermint oil that can impart an undesirable flavor and odor.[1] High concentrations of this compound can also lead to the discoloration and degradation of the oil over time through autoxidation, which negatively impacts its commercial value, stability, and suitability for applications in pharmaceuticals and flavorings.[1][2][3]
Q2: What is the biosynthetic origin of this compound in the peppermint plant?
A2: this compound is synthesized in the peppermint plant from the precursor (+)-pulegone.[1][4][5] The cytochrome P450 enzyme, this compound synthase (MFS), catalyzes the oxidation of (+)-pulegone to form (+)-menthofuran.[1][4][5][6] This pathway is a branch from the main pathway for menthol production, where pulegone is typically reduced to (-)-menthone by pulegone reductase (PR).[1][4]
Q3: What pre-harvest factors influence the concentration of this compound in peppermint oil?
A3: The primary pre-harvest factor is the plant's developmental stage at the time of harvest.[1] this compound concentration generally increases as the peppermint plant matures and enters the flowering stage.[1] Environmental stressors, such as high temperatures, particularly at night, and low light intensity, can also promote the accumulation of this compound.[1][4][7][8] Water deficit stress has also been shown to increase this compound content.[9]
Q4: Are there any genetic approaches to reduce this compound levels?
A4: Yes, metabolic engineering has been successfully used to reduce this compound levels. One approach involves the use of antisense suppression of the this compound synthase (mfs) gene. This method has been shown to significantly decrease the oil's this compound content while also surprisingly reducing the precursor, pulegone.[4][10] Another strategy involves overexpressing genes in the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which has been shown to increase overall oil yield with desirably lower levels of this compound.[7]
Troubleshooting Guides
Issue 1: High this compound Levels in Pre-Distilled Peppermint Plant Material
-
Problem: Analysis of peppermint leaves before distillation reveals unexpectedly high concentrations of this compound.
-
Possible Cause: The harvesting time was likely too late in the plant's maturation cycle, or the plants were subjected to environmental stress.
-
Troubleshooting Steps:
-
Verify Harvest Stage: Confirm the developmental stage of the peppermint at harvest. Harvesting before or at the very early stages of flowering is recommended to minimize this compound content.[1] A study found that the best balance of high oil yield and acceptable this compound levels was achieved when the main stem inflorescence was in 10-20% bloom.[1]
-
Monitor Environmental Conditions: Track environmental factors such as temperature and light intensity during the growing season. High temperatures and low light can increase this compound levels.[1][4][7][8]
-
Evaluate Water Stress: Assess for signs of water deficit stress, as this has been shown to increase this compound.[9]
-
Issue 2: Ineffective this compound Reduction During Distillation
-
Problem: Standard steam distillation of peppermint oil does not sufficiently lower the this compound concentration.
-
Possible Cause: Conventional steam distillation is not designed for the selective removal of specific compounds like this compound.[1]
-
Troubleshooting Steps:
-
Implement Fractional Distillation: Employ fractional distillation under a vacuum. This technique separates oil components based on their boiling points, allowing for the selective removal of fractions with higher this compound content.[1] It is crucial to use vacuum or steam distillation to prevent the degradation of the oil that can occur with standard boiling distillation.[1]
-
Optimize Distillation Time: The composition of the essential oil can vary with distillation time. Shorter distillation times may yield an oil with a different composition than longer distillation times.
-
Issue 3: Peppermint Oil Quality Degradation After Chemical Treatment
-
Problem: The overall quality and aroma profile of the peppermint oil are compromised after attempting a chemical reduction of this compound.
-
Possible Cause: The chemical treatment was too harsh, or the purification process was inadequate.
-
Troubleshooting Steps:
-
Review Reaction Conditions: For methods utilizing reagents like maleic anhydride or Lewis acids, ensure that the reaction conditions (temperature, duration, and reagent concentration) are optimized for selectivity towards this compound to avoid side reactions with other desirable oil constituents.[1]
-
Ensure Proper Neutralization and Purification: Following a chemical reaction, it is critical to neutralize any remaining reagents and thoroughly purify the oil to remove reaction byproducts.
-
Consider Alternative Chemical Methods: A method involving the reaction of peppermint oil with maleic anhydride to form a this compound-maleic anhydride adduct, which can then be removed, has been developed.[11] Another patented method uses a Lewis acid to facilitate the reaction and subsequent removal of pulegone and this compound.[12][13]
-
Data Presentation
Table 1: Effect of Harvest Time on Peppermint Oil Composition (%)
| Plant Stage | This compound | Menthol | Menthone | Pulegone |
| Pre-flowering | Low | High | Moderate | Low |
| 10-20% Bloom | Acceptable | High | Moderate | Moderate |
| Full Bloom | High | Moderate | Low | High |
Note: This table represents a generalized trend. Actual values can vary based on specific cultivar and environmental conditions.
Table 2: Comparison of this compound Reduction Strategies
| Strategy | This compound Reduction | Key Advantage | Key Disadvantage |
| Optimized Harvest Time | Significant | Cost-effective, natural | Dependent on environmental factors |
| Fractional Distillation | High | Selective removal | Requires specialized equipment |
| Chemical Treatment (Maleic Anhydride) | High | Effective post-distillation | Potential for side reactions |
| Genetic Engineering (Antisense mfs) | Very High | Permanent reduction | Requires regulatory approval |
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography (GC)
This protocol outlines a general procedure for the quantification of this compound in peppermint oil. For specific applications, optimization of the chromatographic conditions may be necessary.
-
Sample Preparation:
-
Dilute the peppermint oil sample in a suitable solvent (e.g., ethanol or hexane) to a concentration within the linear range of the instrument.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for essential oil analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample and standards into the GC.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Protocol 2: Chemical Reduction of this compound using Maleic Anhydride
This protocol is based on a patented process for the selective removal of this compound.
-
Reaction Setup:
-
In a reaction vessel, combine peppermint oil with 0.5% to 15% by weight of maleic anhydride.[11]
-
-
Reaction Conditions:
-
Heat the mixture to facilitate the Diels-Alder reaction between this compound and maleic anhydride, forming the this compound-maleic anhydride adduct.
-
-
Separation:
-
Purification:
-
The resulting peppermint oil will have a reduced this compound content. Further purification steps may be necessary to remove any residual reactants.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from geranyl diphosphate in peppermint.
Caption: Experimental workflow for reducing this compound in peppermint oil.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. "The In-Situ Removal of this compound from Peppermint Oil and Subsequent " by Robert Joseph Justice II [scholarworks.wmich.edu]
- 4. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Improving peppermint essential oil yield and composition by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. US4440790A - Process for stabilizing peppermint oil - Google Patents [patents.google.com]
- 12. US5204128A - Method of treating mint oils to reduce pulegone and this compound contents - Google Patents [patents.google.com]
- 13. WO1993009677A1 - Method of treating mint oils to reduce pulegone and this compound contents - Google Patents [patents.google.com]
Troubleshooting menthofuran degradation during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the degradation of menthofuran during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a naturally occurring organic compound found in various essential oils, most notably in peppermint oil. It is a monoterpene that can be toxic, and its degradation can lead to discoloration and off-flavors in products, negatively impacting their commercial value and stability. Furthermore, in toxicological studies, the degradation of this compound can lead to inaccurate assessments of its effects.
Q2: What are the primary factors that cause this compound degradation?
A2: this compound is susceptible to degradation through autoxidation, especially when exposed to heat, light, and air (oxygen). The presence of water and certain reactive compounds can also accelerate its degradation.
Q3: What are the common degradation products of this compound?
A3: The degradation of this compound often involves the oxidative cleavage of the furan ring. This can lead to the formation of a reactive γ-ketoenal, which can then be converted to other products such as mintlactones and hydroxymintlactones. In some metabolic pathways, degradation can ultimately yield p-cresol and benzoic acid.
Q4: How can I prevent this compound degradation during sample collection and preparation?
A4: To minimize degradation, handle samples in a manner that reduces exposure to oxygen, light, and high temperatures. It is advisable to work quickly and in a controlled environment. Purging sample vials with an inert gas like nitrogen or argon before sealing can help displace oxygen.
Q5: What are the recommended storage conditions for samples containing this compound?
A5: For optimal stability, samples containing this compound should be stored at low temperatures, typically between 2-8°C, in airtight containers that protect them from light. For long-term storage, temperatures of -20°C or even -80°C are recommended. The key is to limit exposure to air and light.
Q6: How can I tell if my this compound sample has degraded?
A6: Visual inspection may reveal a discoloration of the sample, often turning it yellow or brown. Analytically, degradation can be confirmed by a decrease in the concentration of this compound and the appearance of new peaks corresponding to its degradation products in chromatographic analyses like GC-MS.
Q7: What analytical methods are suitable for quantifying this compound and its degradation products?
A7: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and its various degradation products. High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing tannin extracts where this compound is used as a reagent.
Troubleshooting Guides
Issue 1: My this compound concentration is decreasing in samples stored at 2-8°C.
-
Possible Cause 1: Oxygen Exposure: The sample containers may not be completely airtight, allowing for slow oxidation.
-
Solution: Ensure that sample vials have tight-fitting caps with high-quality septa. Before sealing, purge the headspace of the vial with an inert gas like nitrogen or argon to displace any oxygen.
-
-
Possible Cause 2: Light Exposure: Even at low temperatures, prolonged exposure to light can contribute to degradation.
-
Solution: Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect them from light. Ensure the storage location (refrigerator or freezer) is dark.
-
Issue 2: My peppermint oil samples are turning brown during storage.
-
Problem: The discoloration of peppermint oil is often a sign of this compound autoxidation.
-
Solution: The primary solution is to prevent oxidation by storing the oil in airtight containers with minimal headspace, protected from light and heat. For commercial applications where this compound levels are high, chemical removal using reagents like maleic anhydride may be considered, although this is an industrial process.
-
Issue 3: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: If using GC-MS, analyze the mass spectra of the unknown peaks to identify potential degradation products like oxidized this compound derivatives or ring-opened structures.
-
Review Sample History: Examine the storage conditions and age of the sample. Samples that have been stored for longer periods or at suboptimal conditions are more likely to show degradation.
-
Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened standard of this compound to confirm that the unexpected peaks are not present initially.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability |
| Short-Term | 2-8°C | Protected from light | Inert gas (e.g., Nitrogen) | Weeks to months |
| Long-Term | -20°C to -80°C | Protected from light | Inert gas (e.g., Nitrogen) | Months to years |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Controlled | Controlled | Days to weeks (for stability studies) |
Experimental Protocols
Protocol 1: Sample Preparation for Minimizing this compound Degradation
-
Materials: Amber glass vials with PTFE-lined caps, inert gas (nitrogen or argon), gas-tight syringe.
-
Procedure:
-
Dispense the this compound-containing sample into the amber glass vial.
-
Minimize the headspace in the vial to reduce the amount of trapped oxygen.
-
Using a gentle stream of inert gas delivered through a gas-tight syringe, purge the headspace of the vial for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Seal the cap with paraffin film for extra security against air ingress.
-
Store at the recommended temperature.
-
Protocol 2: this compound Stability Study
-
Objective: To evaluate the stability of this compound under different storage conditions.
-
Procedure:
-
Prepare a homogenous batch of the sample containing this compound.
-
Divide the batch into multiple aliquots in appropriate storage vials, following the sample preparation protocol above.
-
Store the aliquots under various conditions as outlined in international guidelines (e.g., long-term at 25°C/60% RH, intermediate at 30°C/65% RH, and accelerated at 40°C/75% RH).
-
Establish a testing schedule. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
At each time point, analyze the samples for this compound concentration and the presence of degradation products using a validated analytical method like GC-MS.
-
Protocol 3: GC-MS Analysis of this compound
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., pentane or hexane).
-
Add an internal standard (e.g., camphor) for accurate quantification.
-
If necessary, filter the diluted sample to remove any particulate matter.
-
-
GC-MS Conditions (Example):
-
Injector: Split/splitless, 250°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard.
-
Identify any degradation products by interpreting their mass spectra and comparing them to library data.
-
Visualizations
Caption: Metabolic degradation pathway of this compound.
Caption: Workflow for preventing this compound degradation.
Caption: Troubleshooting decision tree for this compound degradation.
Preventing menthofuran oxidation and polymerization during processing
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with menthofuran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its oxidation and polymerization during your experiments and processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monoterpene found in various essential oils, notably peppermint oil.[1][2] Its stability is a significant concern because it is highly susceptible to autoxidation and polymerization, especially under acidic conditions.[2][3] This degradation can lead to discoloration, the formation of undesirable byproducts, and a decrease in the purity and quality of your product.[2]
Q2: What are the main causes of this compound degradation?
A2: The primary factors that contribute to this compound degradation are:
-
Presence of Acids: Both Brønsted and Lewis acids can catalyze the polymerization of the furan ring.[3]
-
Exposure to Oxygen: this compound readily autoxidizes in the presence of atmospheric oxygen.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rates of both oxidation and polymerization.[3]
-
Exposure to Light: Light, particularly UV light, can induce free radical mechanisms that lead to degradation.[4]
Q3: How can I prevent the polymerization of this compound during my reactions?
A3: To prevent acid-catalyzed polymerization, consider the following strategies:
-
Use Mild Catalysts: Opt for milder Lewis acids like zinc chloride (ZnCl₂) instead of strong ones like aluminum chloride (AlCl₃).[5]
-
Control Temperature: Maintain strict temperature control, as the reaction can be exothermic. Running the reaction at a lower temperature can disfavor polymerization.[3][5]
-
Solvent Choice: The use of non-aqueous or alcohol-based solvents, such as methanol, can help stabilize reactive intermediates and suppress polymerization.[3]
-
Control Reactant Concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to polymers.[3]
-
Prompt Neutralization: Ensure a thorough and prompt workup to neutralize any acid catalysts immediately after the reaction is complete.[5]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the purity of this compound. Key recommendations include:
-
Low Temperature: Store this compound at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C), to minimize degradation.[6][7]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Keep this compound in amber-colored vials or in the dark to protect it from light-induced degradation.
-
Use of Antioxidants: Consider adding a synthetic antioxidant like Butylated Hydroxytoluene (BHT) to scavenge free radicals and inhibit oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (yellowing or browning) of this compound sample upon storage. | Autoxidation due to exposure to air and/or light. | 1. Ensure the sample is stored under an inert atmosphere (nitrogen or argon).2. Store in an amber vial or in a dark place to protect from light.3. For long-term storage, keep at a low temperature (-20°C is preferable).4. Consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1%). |
| Formation of a viscous liquid or solid polymer during an acid-catalyzed reaction. | Acid-catalyzed polymerization of the furan ring. | 1. Switch to a milder acid catalyst (e.g., from AlCl₃ to ZnCl₂).2. Lower the reaction temperature.3. Reduce the concentration of this compound and other reactants.4. Change the solvent to a non-protic or alcohol-based one.5. Ensure rapid and complete neutralization of the acid during workup.[5] |
| Low yield of the desired product in a reaction involving this compound. | Degradation of this compound via oxidation or polymerization. | 1. Review your reaction setup to ensure it is under an inert atmosphere if sensitive to oxygen.2. Check the temperature control of your reaction.3. Analyze a sample of your starting material to ensure its purity.4. If polymerization is suspected, follow the troubleshooting steps for that issue. |
| Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR) after processing. | Formation of oxidation or polymerization byproducts. | 1. Characterize the byproducts to understand the degradation pathway.2. Implement preventative measures based on the identified pathway (e.g., use of antioxidants for oxidation, milder acidic conditions for polymerization). |
Experimental Protocols
Protocol 1: Removal of this compound via Diels-Alder Reaction with Maleic Anhydride
This protocol describes a method to selectively remove this compound from a mixture through a Diels-Alder reaction, forming a non-volatile adduct that can be separated by distillation.
Materials:
-
This compound-containing mixture
-
Maleic anhydride
-
Xylene (or another high-boiling point solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a stir bar, dissolve the this compound-containing mixture in xylene (approximately 10 mL of xylene per 1 g of mixture).
-
Add 1.1 equivalents of maleic anhydride relative to the estimated amount of this compound.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The boiling point of xylene is around 140°C.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of this compound.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted maleic anhydride and its hydrolysis product, maleic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the xylene using a rotary evaporator.
-
The resulting residue contains the desired product and the this compound-maleic anhydride adduct.
-
Purify the desired product by vacuum distillation. The adduct is non-volatile and will remain in the distillation flask.
-
Data Presentation
Table 1: Influence of Storage Conditions on this compound Stability (Qualitative)
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Optimal | -20°C (Freezer) | Inert (N₂ or Ar) | Dark (Amber vial) | High |
| Good | 4°C (Refrigerator) | Inert (N₂ or Ar) | Dark (Amber vial) | Moderate to High |
| Fair | Room Temperature | Inert (N₂ or Ar) | Dark (Amber vial) | Moderate |
| Poor | Room Temperature | Air | Ambient Light | Low |
| Very Poor | Elevated Temperature | Air | UV Light | Very Low |
Table 2: Effectiveness of Preventative Measures Against this compound Degradation
| Degradation Pathway | Preventative Measure | Mechanism of Action | Relative Effectiveness |
| Oxidation | Storage under Inert Gas | Prevents contact with oxygen. | High |
| Addition of Antioxidants (e.g., BHT) | Scavenges free radicals that initiate oxidation. | High | |
| Low Temperature Storage | Slows the rate of oxidation reactions. | Moderate to High | |
| Protection from Light | Prevents photo-induced radical formation.[4] | Moderate | |
| Polymerization | Use of Mild Acid Catalysts | Reduces the generation of highly reactive cationic intermediates. | High |
| Low Reaction Temperature | Slows the rate of polymerization. | Moderate to High | |
| Use of Non-Aqueous/Alcohol Solvents | Stabilizes reactive intermediates.[3] | Moderate | |
| Low Reactant Concentration | Reduces the frequency of intermolecular reactions.[3] | Moderate |
Visualizations
Caption: A simplified diagram of the proposed autoxidation pathway of this compound.
Caption: A troubleshooting workflow for addressing this compound polymerization.
Caption: An experimental workflow for the removal of this compound.
References
- 1. "The In-Situ Removal of this compound from Peppermint Oil and Subsequent " by Robert Joseph Justice II [scholarworks.wmich.edu]
- 2. Solved In the Diels-Alder reaction of maleic anhydride and | Chegg.com [chegg.com]
- 3. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docsity.com [docsity.com]
- 5. scribd.com [scribd.com]
- 6. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Chemical Reduction of Menthofuran in Essential Oils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of menthofuran in essential oils.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce this compound content in essential oils?
A1: this compound is a naturally occurring compound in some essential oils, particularly peppermint oil. High concentrations of this compound can lead to undesirable organoleptic properties, causing off-flavors and discoloration. Furthermore, this compound is known to auto-oxidize, which can degrade the overall quality and stability of the essential oil over time. For applications in pharmaceuticals and flavorings, reducing this compound levels is often a critical step to ensure product quality and safety.
Q2: What are the primary methods for the chemical reduction of this compound in essential oils?
A2: The most common methods for chemically reducing this compound in essential oils are:
-
Lewis Acid Treatment: This method involves reacting the essential oil with a Lewis acid to promote the conversion of this compound and pulegone into other compounds that can be separated.
-
Reaction with Maleic Anhydride: This technique utilizes a Diels-Alder reaction where maleic anhydride selectively reacts with this compound to form an adduct, which can then be removed.
-
Catalytic Hydrogenation: This process involves the use of a catalyst (e.g., palladium, platinum, or ruthenium) and hydrogen gas to reduce this compound.
Q3: How can I accurately quantify the this compound content in my essential oil samples?
A3: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and reliable method for quantifying this compound in essential oils. A capillary column, such as one with an OV-1 type methyl silica stationary phase, is typically used for separation. For accurate quantification, it is crucial to use a validated method with proper calibration standards.
Troubleshooting Guides
Method 1: Lewis Acid Treatment
This method utilizes a Lewis acid to catalyze the conversion of this compound and pulegone into higher boiling point compounds, which can then be separated by distillation.
Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete this compound Reduction | Insufficient amount of Lewis acid. | Increase the molar ratio of the Lewis acid to the essential oil. A typical starting point is 0.1 moles of Lewis acid per kilogram of mint oil. |
| Reaction time is too short. | Extend the reaction time. The reaction should proceed for at least 30 minutes, with several hours being preferable for optimal results. | |
| Inadequate reaction temperature. | Ensure the reaction mixture is refluxing at the appropriate temperature, typically around 60°C. | |
| Degradation of Essential Oil Quality (Off-flavor formation) | The Lewis acid is too harsh or used in excess. | Consider using a milder Lewis acid or reducing the concentration. Hydrochloric acid is a common choice. |
| Acid-catalyzed hydrolysis of esters. | Carefully select the Lewis acid. For example, aqueous HCl could lead to the hydrolysis of esters, negatively impacting the oil's aroma profile. | |
| Incomplete neutralization. | Ensure the reaction mixture is thoroughly neutralized before distillation to remove any residual acid. | |
| Low Yield of Purified Oil | Loss of volatile components during distillation. | Optimize the distillation process. Use of vacuum distillation can help to separate the desired oil components at lower temperatures, minimizing degradation and loss. |
Experimental Protocol: Lewis Acid Treatment
Materials:
-
Peppermint oil containing this compound
-
Lewis acid (e.g., concentrated hydrochloric acid, 12N)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Reaction flask with reflux condenser and thermometer
-
Distillation apparatus
Procedure:
-
Combine the peppermint oil with the Lewis acid in the reaction flask. A recommended starting amount is 10 ml of concentrated HCl per kilogram of peppermint oil.
-
Heat the mixture to reflux, maintaining a temperature of approximately 60°C.
-
Allow the reaction to proceed for at least 3 hours, monitoring the this compound content periodically by GC analysis if possible.
-
After the desired reduction is achieved, cool the reaction mixture.
-
Neutralize the mixture by carefully adding a neutralizing agent until the pH is neutral.
-
Separate the neutralized oil from the aqueous layer.
-
Distill the oil, preferably under vacuum, to separate the lower boiling point essential oil components from the higher boiling point reaction products.
Logical Workflow for Lewis Acid Treatment```dot
Caption: Diels-Alder reaction of this compound and maleic anhydride.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation employs a metal catalyst and hydrogen gas to reduce this compound. This method can also affect other unsaturated compounds in the essential oil.
Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Reaction | Inactive catalyst. | Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂ on carbon). |
| Catalyst poisoning. | Impurities in the essential oil, particularly sulfur-containing compounds, can poison the catalyst. Pre-treatment of the oil to remove impurities may be necessary. | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. While balloon pressure may be sufficient for some reactions, more challenging reductions may require a high-pressure apparatus like a Parr shaker. | |
| Inadequate agitation. | Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen. | |
| Poor Selectivity (Reduction of other desired compounds) | Catalyst is too active. | Choose a less active catalyst or modify the reaction conditions (lower temperature, lower pressure) to improve selectivity. |
| Incorrect solvent choice. | The solvent can influence catalyst activity and selectivity. Common solvents include ethanol, methanol, and ethyl acetate. | |
| Catalyst Deactivation After a Few Runs | Fouling by byproducts or polymers. | Wash the catalyst with a suitable solvent (e.g., ethanol, diethyl ether) to remove adsorbed species. |
| Sintering of the catalyst. | This is often irreversible. Avoid excessively high reaction temperatures to prevent sintering. | |
| Incomplete regeneration. | If attempting to regenerate the catalyst, ensure the protocol is followed precisely to restore activity. |
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Peppermint oil
-
Hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Pd/C)
-
Solvent (e.g., ethanol)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In the reaction vessel, dissolve the peppermint oil in a suitable solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere. A typical loading is 5-10% by weight of the substrate. 3. Seal the reaction vessel and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 p.s.i.g.). 5. Stir the reaction mixture vigorously at the desired temperature (often room temperature) until hydrogen uptake ceases.
-
Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. 9. Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the final product.
Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation.
Quantitative Data Summary
Table 1: Comparison of this compound Reduction Methods
| Method | Reagents/Catalyst | Typical Reaction Time | Typical Temperature | Advantages | Disadvantages |
| Lewis Acid Treatment | HCl, AlCl₃, etc. | 3-5 hours | ~60°C (Reflux) | Effective for both this compound and pulegone. | Risk of ester hydrolysis and off-flavor formation. Requires neutralization and distillation. |
| Maleic Anhydride Reaction | Maleic Anhydride | Variable (requires optimization) | Elevated (requires optimization) | Highly selective for this compound. Forms a separable adduct. | May require significant optimization of conditions. Adduct separation can be challenging on a large scale. |
| Catalytic Hydrogenation | Pd/C, Pt, Ru | Variable (depends on substrate and conditions) | Room temperature to elevated | Can be highly efficient. No need for subsequent distillation to remove reagents. | Catalyst can be expensive and prone to poisoning. May reduce other desirable unsaturated compounds. |
Method refinement for accurate menthofuran quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of menthofuran in complex matrices. It is intended for researchers, scientists, and drug development professionals working with essential oils, herbal extracts, and other challenging sample types.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Peak Shape
-
Question: My this compound peak is showing tailing or is co-eluting with other components in my peppermint oil sample. What can I do to improve the separation?
-
Answer: Poor peak shape and co-elution are common challenges when analyzing complex volatile mixtures like peppermint oil. Here are several steps you can take to troubleshoot this issue:
-
Optimize GC Temperature Program: Adjust the temperature ramp rate of your gas chromatograph (GC). A slower ramp rate can improve the separation of closely eluting compounds. For example, you can modify the program to have an initial hold at a lower temperature, followed by a slow increase.[1]
-
Select an Appropriate GC Column: Ensure you are using a column with a suitable stationary phase for essential oil analysis. A mid-polar to polar column, such as one with a wax-based phase (e.g., DB-WAX), is often effective for separating terpenes and related compounds found in peppermint oil.[1]
-
Check Injection Port Temperature: An excessively high injection port temperature can cause thermal degradation of analytes, while a temperature that is too low can lead to incomplete volatilization. An injection port temperature of around 250°C is a good starting point for many essential oil analyses.[1]
-
Consider Two-Dimensional GC (GCxGC): For exceptionally complex matrices where co-elution remains an issue, GCxGC provides significantly higher peak capacity. By using two columns with different selectivities (e.g., a chiral column in the first dimension and an achiral column in the second), you can resolve compounds that overlap in a single-dimension separation.[2]
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
-
Question: My quantitative results for this compound are inconsistent across different sample preparations of the same material. What could be the cause?
-
Answer: Inconsistent results are often attributable to matrix effects or variability in sample preparation.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either signal suppression or enhancement.[3][4][5] This is a well-documented phenomenon in both GC-MS and LC-MS analyses.[3][5] To mitigate this:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample. This helps to compensate for the influence of matrix components on the analyte signal.[6][7]
-
Employ the Standard Addition Method: This technique is particularly useful when a blank matrix is unavailable. It involves adding known amounts of the analyte to the sample itself to create a calibration curve.[6]
-
Utilize an Internal Standard: A deuterated analog of this compound, if available, or a compound with similar chemical properties that is not present in the sample can be used as an internal standard to correct for variations in sample preparation and instrument response.[6]
-
-
Sample Homogeneity: For solid or semi-solid samples, ensure that the sample is thoroughly homogenized before taking a subsample for analysis. Inadequate homogenization can lead to significant variations in the concentration of the analyte.[8]
-
Optimize Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide cleaner extracts by selectively isolating the analytes of interest and reducing the co-extraction of interfering matrix components.[6][9]
-
Issue 3: Low Analyte Recovery
-
Question: I am experiencing low recovery of this compound from my samples. How can I improve my extraction efficiency?
-
Answer: Low recovery can stem from several factors, from the extraction technique to the inherent volatility of this compound.
-
Optimize Extraction Parameters:
-
For Headspace SPME (HS-SPME) , optimize parameters such as extraction time, temperature, and fiber type to ensure efficient partitioning of this compound from the sample matrix to the fiber.
-
For steam distillation , ensure the distillation time is sufficient to extract all the volatile components. Incomplete extraction can occur if the distillation is too short.[10]
-
-
Sample Preparation: For plant materials, proper drying and grinding can significantly impact extraction efficiency. Air-drying at a moderate temperature (e.g., 50°C) has been shown to yield more essential oil than microwave drying.[10] Coarsely grinding the dried material increases the surface area for extraction.[10]
-
Prevent Analyte Loss: this compound is a volatile compound. Ensure that all sample handling steps are performed in a way that minimizes evaporative losses. Use sealed vials and avoid excessive exposure to high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common analytical techniques for this compound quantification?
-
A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the reference method for both qualitative and quantitative analysis of this compound in complex matrices like essential oils.[11] Gas chromatography with flame ionization detection (GC-FID) is also widely used for quantification.[11] For highly complex samples, two-dimensional gas chromatography (GCxGC) can provide enhanced resolution.[2]
-
-
Q2: Why are my this compound levels high in my peppermint oil, and how can I reduce them?
-
A2: High levels of this compound in peppermint oil can be undesirable due to its potential for off-flavor development and oil discoloration upon autoxidation.[12][13] The concentration is influenced by several factors:
-
Harvesting Time: this compound levels tend to increase as the peppermint plant matures and enters the flowering stage.[12][14]
-
Environmental Conditions: High night temperatures can promote the formation of this compound.[12]
-
Post-Harvest Handling: The method used for drying the plant material can affect the final composition of the essential oil.[10]
-
-
-
Q3: What is the biosynthetic precursor to this compound in peppermint?
-
Q4: Can I use HPLC for this compound analysis?
-
A4: While GC is the predominant technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when analyzing this compound in non-volatile matrices. Method development and validation would be crucial to ensure accuracy and sensitivity.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes onto a coated fiber from the headspace above the sample. | Solvent-free, simple, sensitive, good for volatile compounds.[14] | Fiber lifetime can be limited; matrix effects can still occur. | Essential oils, food and beverage, biological fluids. |
| Steam Distillation | Separation of volatile components from non-volatile materials by passing steam through the sample. | Well-established for essential oil extraction. | Can be time-consuming; thermal degradation of some compounds is possible.[10] | Plant materials (e.g., mint leaves). |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a dispersive solid-phase extraction method. | High throughput, effective cleanup for a wide range of analytes and matrices.[9] | Primarily designed for pesticide residue analysis but adaptable for other compounds. | Herbal products, food matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and effective for certain sample types. | Can be labor-intensive and require large volumes of organic solvents. | Liquid samples, extracts. |
Table 2: Key GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.5 µm film thickness)[1] | A polar column provides good selectivity for terpenes and related compounds in essential oils. |
| Injection Port Temperature | 250°C[1] | Ensures complete volatilization of the sample without causing thermal degradation. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert carrier gas for transporting the analytes through the column. |
| Oven Temperature Program | Initial 50°C for 3 min, ramp at 15°C/min to 110°C, ramp at 3°C/min to 150°C, ramp at 15°C/min to 200°C, hold for 5 min.[1] | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. |
| Mass Spectrometer Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative identification, while SIM mode provides higher sensitivity for quantification. |
Experimental Protocols
Protocol 1: Quantification of this compound in Peppermint Oil using HS-SPME-GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of peppermint oil into a 20 mL headspace vial.
-
Dilute the oil with a suitable solvent (e.g., diethyl ether) to an appropriate concentration.[1]
-
Add a known amount of internal standard (e.g., deuterated this compound or another suitable compound).
-
Seal the vial with a PTFE-faced septum.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.
-
Retract the fiber and immediately introduce it into the GC injection port.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port (e.g., 250°C) in splitless mode.
-
Run the GC-MS analysis using the parameters outlined in Table 2 or an optimized method.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify this compound by creating a calibration curve using the peak area ratio of this compound to the internal standard.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., a peppermint oil variety known to have undetectable levels of this compound, or a synthetic essential oil base) that is free of this compound.
-
Prepare Stock Solution: Create a concentrated stock solution of pure this compound in a suitable solvent (e.g., ethanol or hexane).
-
Spike Blank Matrix: Prepare a series of calibration standards by spiking known volumes of the this compound stock solution into aliquots of the blank matrix.
-
Add Internal Standard: Add a constant, known amount of the internal standard to each calibration standard and to the unknown samples.
-
Analysis: Analyze the matrix-matched calibrators and the unknown samples using the same analytical method.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound for the matrix-matched standards.
Visualizations
Caption: A generalized workflow for the quantification of this compound in a complex matrix.
Caption: A decision tree for troubleshooting inaccurate this compound quantification results.
References
- 1. customs.go.jp [customs.go.jp]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. analchemres.org [analchemres.org]
- 8. Herbals medicine testing - Eurofins Deutschland [eurofins.de]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound dosage - YesWeLab - Laboratories [yeswelab.fr]
- 12. benchchem.com [benchchem.com]
- 13. "The In-Situ Removal of this compound from Peppermint Oil and Subsequent " by Robert Joseph Justice II [scholarworks.wmich.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biosynthesis of this compound in Mentha x piperita: stereoselective and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Menthofuran Analysis by LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of menthofuran.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For instance, in complex biological matrices like plasma or urine, endogenous components can suppress the this compound signal, leading to an underestimation of its true concentration.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.
-
Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.[2]
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?
A3: Several strategies can be employed, ranging from optimizing sample preparation to refining chromatographic and mass spectrometric conditions, and implementing specific calibration strategies.[3]
-
Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce matrix effects.
-
Calibration Strategies: Using matrix-matched calibration standards, the standard addition method, or a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects.[5] A SIL-IS is often considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound analysis and provides potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column contamination from the sample matrix. 2. Inappropriate injection solvent. 3. Column degradation. | 1. Implement a more rigorous sample cleanup procedure (e.g., SPE). 2. Ensure the injection solvent is compatible with the initial mobile phase. 3. Flush the column or replace it if necessary.[7] |
| High Signal Variability/Poor Reproducibility | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. | 1. Automate the sample preparation process if possible to improve consistency. 2. Use a stable isotope-labeled internal standard for this compound to normalize for variations.[8] |
| Low Signal Intensity/Poor Sensitivity | 1. Ion suppression due to co-eluting matrix components. 2. Suboptimal MS/MS parameters. 3. Inefficient sample extraction and recovery. | 1. Improve sample cleanup to remove interfering compounds. 2. Optimize MRM transitions (precursor/product ions) and collision energy for this compound. 3. Evaluate and optimize the sample preparation method for better this compound recovery. |
| Inaccurate Quantification | 1. Consistent ion suppression or enhancement. 2. Use of an inappropriate calibration method. | 1. Employ matrix-matched calibration standards or the method of standard addition. 2. The use of a this compound-specific stable isotope-labeled internal standard is highly recommended for the most accurate results.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming matrix effects in this compound analysis.
Methodology 1: Sample Preparation Protocols for this compound in Biological Matrices
1.1 Protein Precipitation (PPT) for Plasma/Serum Samples
This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
1.2 Liquid-Liquid Extraction (LLE) for Plasma/Serum or Urine Samples
LLE is used to separate analytes from interferences based on their differential solubilities in two immiscible liquids.
-
Procedure:
-
To 200 µL of plasma, serum, or urine, add the internal standard.
-
Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[9]
-
1.3 Solid-Phase Extraction (SPE) for Plasma/Serum or Urine Samples
SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.
-
Procedure (using a C18 cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove moderately polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[4]
-
Methodology 2: Assessment of Matrix Effects
2.1 Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution post-column into the MS ion source using a syringe pump and a T-fitting at a constant flow rate (e.g., 10 µL/min).
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
-
Analysis:
-
Inject a blank matrix extract (prepared using one of the methods in Methodology 1) onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
2.2 Post-Extraction Spike
-
Sample Preparation:
-
Set A (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B (Analyte in Extracted Matrix): Extract at least five different lots of blank biological matrix using your chosen sample preparation protocol. After extraction and evaporation, spike the residue with the same known concentration of this compound as in Set A before reconstitution.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
The following table summarizes hypothetical quantitative data comparing the effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis in human plasma.
| Sample Preparation Method | Mean Recovery (%) | RSD (%) of Recovery (n=5) | Mean Matrix Effect (%) | RSD (%) of Matrix Effect (n=5) |
| Protein Precipitation (Acetonitrile) | 95.2 | 4.5 | 65.8 (Suppression) | 12.3 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.5 | 6.2 | 85.1 (Suppression) | 8.5 |
| Solid-Phase Extraction (C18) | 92.1 | 3.8 | 97.4 (Minimal Effect) | 4.1 |
This data is illustrative and will vary based on the specific matrix and experimental conditions.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity in this compound analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Reaction Conditions for Menthofuran Derivatization
Welcome to the technical support center for the derivatization of menthofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most prevalent method for derivatizing this compound is the [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[1][2] this compound acts as a diene and reacts with a dienophile, such as maleic anhydride or its derivatives, to form a stable adduct.[1][3] This reaction is often used to remove this compound from essential oils, like peppermint oil, due to its instability and potential toxicity.[1][2] Other derivatization techniques, such as silylation, can be employed to prepare this compound for specific analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
Q2: Why is my Diels-Alder reaction with this compound showing low yield?
A2: Low yields in the Diels-Alder reaction with this compound can be attributed to several factors. A primary reason is the reversible nature of the reaction; the formed adduct can undergo a retro-Diels-Alder reaction to revert to the starting materials, especially at elevated temperatures.[6][7] Other potential causes include the use of impure reagents, suboptimal reaction temperature, inappropriate solvent, or insufficient reaction time.[8] The choice of dienophile also significantly impacts the reaction efficiency.[9]
Q3: How can I control the stereoselectivity (endo vs. exo product) of the Diels-Alder reaction?
A3: The stereochemical outcome of the Diels-Alder reaction with furan derivatives is highly dependent on the reaction conditions. Generally, the endo adduct is the kinetically favored product, forming faster at lower temperatures.[7] However, the exo adduct is often the thermodynamically more stable product.[7] Therefore, longer reaction times and higher temperatures tend to favor the formation of the exo isomer through equilibration via the retro-Diels-Alder reaction.[7][10] The choice of solvent can also influence the stereoselectivity.[11]
Q4: What are common side reactions to be aware of during this compound derivatization?
A4: Besides the retro-Diels-Alder reaction, side reactions can include polymerization of this compound, especially under acidic conditions or at high temperatures.[8] this compound is also susceptible to autoxidation, which can lead to discoloration and the formation of degradation products.[1] If using maleic anhydride, it is sensitive to water and can hydrolyze to maleic acid, which may complicate the reaction and purification.[12]
Q5: What analytical techniques are suitable for monitoring the progress of my this compound derivatization reaction?
A5: The progress of this compound derivatization can be effectively monitored using various chromatographic techniques. Thin-Layer Chromatography (TLC) provides a quick and simple method for qualitative assessment of the consumption of starting materials and the formation of the product.[8] For quantitative analysis and to check for the presence of side products, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.[1][13] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile derivatives.[14][15]
Troubleshooting Guides
Issue 1: Low or No Yield of Diels-Alder Adduct
| Possible Cause | Troubleshooting Steps |
| Reaction is at equilibrium (Retro-Diels-Alder) | Lower the reaction temperature. While higher temperatures increase the initial reaction rate, they also favor the reverse reaction.[6][16] Consider running the reaction at room temperature or even cooled in an ice bath, although this may require longer reaction times.[17] |
| Impure this compound or Dienophile | Ensure the purity of your starting materials. This compound can degrade upon storage.[1] Purify this compound by distillation if necessary.[13] Use freshly opened or purified dienophile. |
| Inappropriate Solvent | The choice of solvent can impact reaction rates and equilibrium.[11] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.[12] Consider performing the reaction neat (without solvent) if both reactants are liquids, or explore other aprotic solvents. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to ensure it has gone to completion.[8] Reactions at lower temperatures may require significantly longer times. |
| Ineffective Dienophile | Maleic anhydride is a common and effective dienophile.[3] For less reactive systems, consider more activated dienophiles such as N-substituted maleimides or the use of a Lewis acid catalyst to enhance the dienophile's reactivity.[2][18] |
Issue 2: Formation of an Undesired Mixture of Endo and Exo Products
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | To favor the endo (kinetic) product, use lower reaction temperatures and shorter reaction times.[7] To favor the exo (thermodynamic) product, use higher temperatures and longer reaction times to allow for equilibration.[7][10] |
| Solvent Effects | The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio.[11] Experiment with a range of solvents with varying polarities. |
| Purification Challenges | If a mixture is obtained, separation can be attempted using column chromatography.[1] The different polarities of the endo and exo isomers may allow for their separation on silica gel. |
Issue 3: Product Decomposes or Reverts to Starting Materials During Work-up/Purification
| Possible Cause | Troubleshooting Steps |
| Thermal Instability of the Adduct | Avoid excessive heat during solvent removal (rotoevaporation) or purification. Use lower temperatures and higher vacuum. For chromatography, consider running the column at room temperature. |
| Retro-Diels-Alder on Chromatography Media | The slightly acidic nature of silica gel can sometimes promote the retro-Diels-Alder reaction. If this is suspected, consider using a more neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-polar amine like triethylamine in the eluent. |
| Hydrolysis of Anhydride Adduct | If using maleic anhydride, the resulting adduct is susceptible to hydrolysis. Ensure all solvents and equipment are dry and avoid aqueous work-ups if possible.[12] |
Experimental Protocols
Protocol 1: Diels-Alder Derivatization of this compound with Maleic Anhydride
This protocol describes the formation of the this compound-maleic anhydride adduct.
Materials:
-
This compound (purified)
-
Maleic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a stir bar
-
Condenser
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous THF with stirring.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
For kinetic control (favoring the endo product), stir the reaction mixture at room temperature for 24-48 hours or until TLC analysis indicates consumption of the starting materials.
-
For thermodynamic control (favoring the exo product), attach a condenser and heat the reaction mixture to a gentle reflux (around 66 °C for THF) for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold THF.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
-
Characterize the product by NMR spectroscopy and melting point to determine the stereochemistry.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol is for the preparation of a trimethylsilyl (TMS) derivative of this compound for enhanced volatility in GC analysis.
Materials:
-
This compound sample (in a suitable solvent like pyridine or acetonitrile)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[19]
-
GC vial with a screw cap and septum
-
Heating block or oven
Procedure:
-
To a GC vial containing a solution of the this compound sample (approximately 1-5 mg) in 100 µL of pyridine, add 100 µL of BSTFA + 1% TMCS.[19]
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.[19]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Data Presentation
Table 1: Influence of Reaction Conditions on Diels-Alder Product Formation (Illustrative)
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Predominant Product | Yield (%) (Illustrative) |
| 1 | Maleic Anhydride | THF | 25 | 24 | endo-adduct | 85 |
| 2 | Maleic Anhydride | Toluene | 110 | 6 | exo-adduct | 90 |
| 3 | N-Methylmaleimide | Dichloromethane | 25 | 12 | endo-adduct | 92 |
| 4 | N-Phenylmaleimide | Acetonitrile | 80 | 8 | exo-adduct | 88 |
| 5 | Maleic Anhydride | Neat | 50 | 10 | Mixture of endo/exo | 95 |
Note: Yields are illustrative and will vary based on specific experimental conditions and purification efficiency.
Visualizations
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions of this compound.
Caption: Logical relationship for controlling stereoselectivity in this compound Diels-Alder reactions.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. weber.hu [weber.hu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. US4240969A - Synthesis of this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. studylib.net [studylib.net]
- 18. ias.ac.in [ias.ac.in]
- 19. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
Validation & Comparative
Menthofuran vs. Pulegone: A Comparative Analysis of Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the hepatotoxicity of two structurally related monoterpenes: menthofuran and pulegone. Found in various mint species, notably pennyroyal (Mentha pulegium), both compounds have been the subject of toxicological research due to their potential to cause liver damage. This document summarizes key experimental findings, details relevant methodologies, and visualizes the metabolic pathways implicated in their toxicity to aid in risk assessment and future research.
Executive Summary
Pulegone, a major constituent of pennyroyal oil, is known to be hepatotoxic. Its toxicity is largely attributed to its metabolic conversion to this compound.[1][2] this compound is considered a proximate hepatotoxin, meaning it is a more direct cause of liver injury.[3] The metabolic activation of both compounds is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic species that can covalently bind to cellular macromolecules and deplete glutathione (GSH) stores, ultimately causing hepatocellular necrosis.[2][4] While this compound is a metabolite of pulegone, studies suggest that pulegone may also exert hepatotoxic effects through this compound-independent pathways, particularly concerning glutathione depletion.[4]
Data Presentation: Quantitative Comparison of Hepatotoxicity
The following tables summarize key quantitative data from various in vivo and in vitro studies, providing a comparative overview of the toxicological profiles of pulegone and this compound. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 (mg/kg) | Mortality Data |
| (R)-(+)-Pulegone | Rat | Oral | 470[5] | - |
| (R)-(+)-Pulegone | Rat | Intraperitoneal | 150[6] | - |
| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 400 (9/16 deaths)[3] | - |
| (R)-(+)-Menthofuran | Mouse | Intraperitoneal | - | 200 (5/15 deaths), 300 (10/16 deaths)[3] |
Table 2: In Vivo Hepatotoxicity Markers in Rats
| Compound | Dose and Route | Time Point | Key Findings |
| (R)-(+)-Pulegone | 100-400 mg/kg, gavage | 24 hours | Dose-dependent increase in serum alanine aminotransferase (ALT); decrease in hepatic cytochrome P450.[1][5] |
| (R)-(+)-Pulegone | 150 mg/kg, i.p. | - | Resulted in comparable plasma ALT levels to 100 mg/kg i.p. This compound when matching for this compound AUC.[7] |
| (R)-(+)-Menthofuran | 250 mg/kg, oral | 3 days | Significant increase in serum glutamate pyruvate transaminase (SGPT); decrease in glucose-6-phosphatase and aminopyrine N-demethylase activities.[8] |
Table 3: Glutathione Depletion
| Compound | Species | Key Findings |
| (R)-(+)-Pulegone | Rat | Extensively depletes hepatic and plasma glutathione.[4][5] |
| (R)-(+)-Menthofuran | Rat | Only marginally affects glutathione levels.[4][5] |
Table 4: Cytochrome P450-Mediated Metabolism of (R)-(+)-Pulegone to this compound
| Human CYP Isoform | Km (µM) | Vmax (nmol/min/nmol protein) |
| CYP2E1 | 29 | 8.4 |
| CYP1A2 | 94 | 2.4 |
| CYP2C19 | 31 | 1.5 |
| (Data from in vitro study with individual human CYPs)[2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and pulegone hepatotoxicity.
In Vivo Hepatotoxicity Assessment in Rats
-
Animal Model: Male F344/N rats are commonly used.
-
Administration: Test compounds (pulegone or this compound) are typically administered by oral gavage, dissolved in a vehicle such as corn oil. Doses can range from 100 to 400 mg/kg for acute studies.
-
Sample Collection: At specified time points (e.g., 24 hours post-dosing), animals are euthanized. Blood is collected for serum analysis, and liver tissue is excised for histopathological and biochemical analysis.
-
Hepatotoxicity Markers:
-
Serum Enzyme Analysis: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using standard clinical chemistry analyzers as indicators of hepatocellular injury.
-
Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The extent of hepatocellular necrosis is then evaluated microscopically.
-
Biochemical Assays: Liver microsomes can be isolated to measure cytochrome P450 content and the activity of related enzymes.
-
In Vitro Hepatotoxicity Assessment using Rat Liver Slices
-
Preparation of Liver Slices: Precision-cut liver slices (e.g., 250 µm thick) are prepared from fresh rat liver using a Krumdieck tissue slicer.
-
Incubation: Slices are incubated in a suitable culture medium (e.g., Waymouth's medium) in a dynamic organ culture system with a carbogen (95% O2/5% CO2) atmosphere.
-
Treatment: this compound or pulegone, dissolved in a suitable solvent like DMSO, is added to the incubation medium at various concentrations.
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Leakage: Aliquots of the culture medium are collected at different time points, and LDH activity is measured spectrophotometrically. Increased LDH leakage into the medium is an indicator of cell membrane damage and cytotoxicity.
-
Biochemical Analysis: At the end of the incubation, slices can be homogenized to measure intracellular components like glutathione levels or for metabolite analysis.
-
Cytochrome P450 Inhibition Assay
-
System: Human liver microsomes or recombinant human CYP enzymes are used.
-
Incubation: The test compound (pulegone or this compound) is pre-incubated with the enzyme source and a NADPH-generating system.
-
Probe Substrate Addition: A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.
-
Quantification: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of concentrations.
Glutathione Depletion Assay
-
In Vivo:
-
Tissue Preparation: At a specified time after administration of the test compound, the animal is euthanized, and the liver is rapidly excised and snap-frozen in liquid nitrogen.
-
Homogenization: The liver tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
GSH Measurement: The supernatant is used to measure the concentration of reduced glutathione (GSH) using methods such as the 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) colorimetric assay or HPLC-based methods.
-
-
In Vitro (Liver Slices or Hepatocytes):
-
Cell Lysis: After incubation with the test compound, the cells or tissue slices are washed and lysed.
-
GSH Measurement: The lysate is then processed similarly to the in vivo tissue homogenate to determine the GSH concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic activation of pulegone to the proximate hepatotoxin, this compound, and its subsequent bioactivation.
Caption: General experimental workflows for in vivo and in vitro hepatotoxicity assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 4. This compound-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Contribution of this compound to the hepatotoxicity of pulegone: assessment based on matched area under the curve and on matched time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a monoterpene furan on rat liver microsomal enzymes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Menthofuran Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of menthofuran, a naturally occurring organic compound found in various essential oils, most notably from plants of the Mentha genus. The presence and concentration of this compound are critical quality attributes in the flavor, fragrance, and pharmaceutical industries due to its potential toxicity. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of GC-MS and a representative HPLC method with Refractive Index Detection (RID) for the determination of this compound.
Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Determination
| Validation Parameter | Performance |
| Linearity (R²) | > 0.998[1] |
| Limit of Detection (LOD) | 0.0017 µg/mL (for menthol, indicative for similar compounds)[2] |
| Limit of Quantitation (LOQ) | 0.03 mg/mL (for menthol, indicative for similar compounds)[3] |
| Accuracy (% Recovery) | 80.23–115.41%[1] |
| Precision (% RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1] |
| Specificity | High, based on mass spectral data |
| Analysis Time | ~15-30 minutes |
Table 2: Representative Performance of an HPLC-RID Method for this compound Determination
| Validation Parameter | Performance (Representative) |
| Linearity (R²) | > 0.997[4] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL (for sugars and polyols, indicative for RID)[4][5] |
| Limit of Quantitation (LOQ) | 0.03–0.56 mg/mL (for sugars and polyols, indicative for RID)[4][5] |
| Accuracy (% Recovery) | 90-110%[6] |
| Precision (% RSD) | < 5%[4] |
| Specificity | Moderate, relies on retention time |
| Analysis Time | ~15-20 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound in essential oils, such as peppermint oil.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as hexane or ethanol.
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform a further dilution to bring the concentration of this compound within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 4 °C/min.
-
Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for the sample preparation, covering a concentration range of approximately 1-100 µg/mL.
-
Inject each standard and generate a calibration curve by plotting the peak area of the characteristic this compound ion (e.g., m/z 108) against the concentration.
4. Quantification:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol
This method is a viable alternative for the determination of this compound, particularly when UV-Vis detection is not feasible due to the analyte's weak chromophore.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or similar, equipped with a refractive index detector.
-
Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid for MS compatibility or phosphoric acid for standard RID.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35 °C.
3. Calibration:
-
Prepare a series of this compound calibration standards in the mobile phase, with a concentration range typically in the µg/mL to mg/mL level, depending on the detector's sensitivity.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time.
-
Determine the concentration of this compound in the sample using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for GC-MS determination of this compound.
Caption: Experimental workflow for HPLC-RID determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 6. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Menthofuran in Mentha piperita vs. Mentha pulegium: A Comparative Analysis for Researchers
A detailed examination of menthofuran content, biosynthetic pathways, and analytical methodologies in peppermint and pennyroyal for applications in research and drug development.
This compound, a monoterpene with known toxic properties, is a constituent of the essential oils of several Mentha species. Its concentration varies significantly between Mentha piperita (peppermint) and Mentha pulegium (pennyroyal), a crucial distinction for researchers in pharmacology, toxicology, and drug development. While desirable in specific industrial applications, this compound is often considered an undesirable component in peppermint oil due to its potential for hepatotoxicity.[1][2] In contrast, it can be a major component of pennyroyal oil, contributing to its traditional use as an insect repellent and its associated health risks.[1] This guide provides a comprehensive comparison of this compound in these two species, focusing on quantitative data, experimental protocols for its analysis, and the underlying biosynthetic pathways.
Quantitative Comparison of this compound Content
The concentration of this compound in the essential oils of Mentha piperita and Mentha pulegium is influenced by genetic and environmental factors. However, a general trend of significantly lower concentrations in M. piperita compared to M. pulegium is consistently observed.
| Species | This compound Content (% of Essential Oil) | Region/Study Details | Reference |
| Mentha piperita | 2% - 10% | General | [1] |
| Mentha piperita | 6% - 8% | General | [1] |
| Mentha piperita | 32.88% - 42.32% | Novel variant from India | [3] |
| Mentha pulegium | 70.5% | Ethiopia | [1] |
| Mentha pulegium | 1.27% | Taftan Area, Iran | [4] |
| Mentha pulegium | 2.15% | Morocco | [5] |
Note: The high this compound content reported in the novel Indian variant of Mentha piperita is atypical and highlights the importance of sourcing and batch-to-batch analysis in research.
Biosynthetic Pathway of this compound
This compound biosynthesis in Mentha species originates from the universal monoterpene precursor, geranyl diphosphate. A series of enzymatic reactions leads to the formation of (+)-pulegone, a critical branch-point intermediate.[6] From pulegone, the pathway can proceed in two directions: reduction to menthone and subsequently menthol, the main component of peppermint oil, or oxidation to (+)-menthofuran.[6][7] The latter step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[6][7]
Experimental Protocols for this compound Quantification
The analysis of this compound content in Mentha essential oils is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol synthesized from multiple sources.
Essential Oil Extraction: Hydrodistillation
-
Plant Material: Air-dried aerial parts (leaves and flowers) of Mentha piperita or Mentha pulegium.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Weigh a suitable amount of dried plant material (e.g., 100 g).
-
Place the plant material in the flask of the Clevenger apparatus and add distilled water until the material is fully submerged.
-
Heat the flask to boiling and continue the hydrodistillation for a set period (e.g., 3 hours).
-
The essential oil will be collected in the calibrated tube of the apparatus.
-
Separate the oil from the aqueous phase and dry it over anhydrous sodium sulfate.
-
Store the oil in a sealed vial at 4°C until analysis.
-
Sample Preparation for GC-MS Analysis
-
Procedure:
-
Dilute the extracted essential oil in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1% (v/v).[8]
-
Vortex the solution to ensure homogeneity.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for a specified time.
-
-
Injection Volume: 1 µL.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Component Identification:
-
Identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification is typically performed by peak area normalization, assuming a response factor of 1 for all components.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of essential oil of a novel this compound rich variant of peppermint (Mentha × piperita L.) from India using gas chromatography coupled with mass spectrometry [agris.fao.org]
- 4. academicjournals.org [academicjournals.org]
- 5. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 6. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. customs.go.jp [customs.go.jp]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Menthofuran, Menthol, and Menthone
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of three structurally related monoterpenoids: menthofuran, menthol, and menthone. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation of their efficacy and mechanisms of action, supported by experimental data.
Introduction
This compound, menthol, and menthone are naturally occurring monoterpenoids found in the essential oils of various mint species (Mentha). While sharing a common biosynthetic origin, their distinct chemical structures give rise to a diverse range of biological effects. Menthol is widely recognized for its cooling and analgesic properties, menthone for its antimicrobial potential, and this compound, often viewed as a toxic metabolite, also exhibits intriguing, lesser-known activities. This guide synthesizes experimental findings to provide a clear comparison of their biological profiles.
Data Summary
The following tables summarize the key quantitative data on the biological activities of this compound, menthol, and menthone.
Table 1: Comparison of Antimicrobial Activity
| Compound | Microorganism | Assay Type | Result (μg/mL) | Citation |
| Menthone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 3,540 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Bactericidal Concentration (MBC) | 7,080 | [1] | |
| Menthol | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 500 | [2] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | ≤ 559.4 | [2] | |
| This compound | - | - | Not widely reported | - |
Table 2: Comparison of Receptor and Enzyme Interactions
| Compound | Target | Assay Type | Result | Citation |
| Menthol | Human TRPM8 | Two-electrode voltage clamp | EC50: 196 ± 22 µM | [3] |
| Human TRPM8 | Whole-cell patch-clamp | EC50: 62.64 ± 1.2 µM | [4] | |
| Human CYP2A13 | Inhibition Assay | Kᵢ: 8.2 µM | [5][6] | |
| Human CYP2A6 | Inhibition Assay | Kᵢ: 110 µM | [5][6] | |
| This compound | Human CYP2A6 | Inhibition Assay (Coumarin 7-hydroxylation) | IC₅₀: 1.27 µM | [7] |
| Human CYP2A6 | Mechanism-based inactivation | Potent inactivator | [5][6] | |
| Human CYP2A13 | Inhibition Assay | Kᵢ: 1.24 µM | [5] | |
| Menthone | - | - | Not widely reported | - |
Key Biological Activities and Mechanisms
This compound: A Tale of Toxicity and Protection
This compound is most notorious for its hepatotoxicity, primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2A6, leading to reactive intermediates that can deplete cellular glutathione and cause oxidative damage.[8] However, recent research has also uncovered a surprising gastroprotective role for this compound at non-toxic doses.
One of the primary mechanisms of this compound's toxicity is its potent, mechanism-based inactivation of CYP2A6.[5][6] This can have significant implications for the metabolism of other drugs and xenobiotics.
Conversely, studies on experimentally induced gastric lesions in rodents have demonstrated that this compound can exhibit gastroprotective effects. This activity appears to be mediated, at least in part, by the nitric oxide synthase (NOS) pathway, endogenous prostaglandins, a reduction in gastric juice acidity, and an increase in nonprotein sulfhydryl (NPSH) groups, which are crucial for antioxidant defense.[9]
Menthol: The Cooling Sensation and Beyond
Menthol's most well-known biological effect is its ability to elicit a cooling sensation, a phenomenon mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[10][11] The activation of TRPM8 by menthol leads to an influx of calcium ions, which triggers the sensation of cold.
Beyond its cooling effect, menthol exhibits a range of other biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[12] Its analgesic effects are linked to its interaction with κ-opioid receptors.[13] Menthol also demonstrates inhibitory activity against cytochrome P450 enzymes, albeit with lower potency than this compound.[5][6]
Menthone: A Promising Antimicrobial Agent
Menthone has emerged as a compound of interest primarily due to its significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane. Menthone causes depolarization of the membrane potential and increases membrane permeability, leading to leakage of cellular contents and ultimately, cell death.[1]
Experimental Protocols
This compound: CYP2A6 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYP2A6 activity.
Methodology: The assay is based on the microsomal coumarin 7-hydroxylation activity of CYP2A6.[7]
-
Incubation: Recombinant human CYP2A6 is incubated with the substrate coumarin (e.g., 1 µM final concentration) and varying concentrations of the inhibitor (this compound, 0.01–10 µM) at 37°C.
-
Reaction Mixture: The incubation is carried out in a phosphate buffer (100 mM, pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADP⁺) regenerating system (e.g., 0.8 mM NADP⁺, 7.9 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Quantification: The rate of formation of the fluorescent product, 7-hydroxycoumarin, is measured to determine the CYP2A6 activity.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated.
Menthol: TRPM8 Activation Assay (Whole-Cell Patch-Clamp)
Objective: To characterize the activation of TRPM8 channels by menthol.
Methodology: This electrophysiological technique directly measures the ion currents flowing through TRPM8 channels in response to menthol application.[4]
-
Cell Culture: A cell line (e.g., HEK293T) is transfected with the gene encoding for human TRPM8.
-
Recording: A whole-cell patch-clamp configuration is established on a single TRPM8-expressing cell. The cell membrane potential is held at a constant voltage (e.g., -80 mV).
-
Ligand Application: Different concentrations of menthol are applied to the cell via a perfusion system.
-
Data Acquisition: The resulting inward currents, representing the flow of ions through the activated TRPM8 channels, are recorded.
-
Data Analysis: The peak current amplitude for each concentration is measured, and an EC₅₀ value (the concentration that elicits a half-maximal response) is determined from a dose-response curve.
Menthone: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of menthone against a specific microorganism.
Methodology: The broth microdilution method is a standard procedure for determining the antimicrobial susceptibility of a compound.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Two-fold serial dilutions of menthone are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of menthone that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Visualizations
References
- 1. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by this compound, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthetic Models Related to Methoxalen and this compound–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6 [jstage.jst.go.jp]
- 8. Phenolic Compounds and Biological Activity of Selected Mentha Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Mechanisms Underlying the Gastroprotective Effect of this compound on Experimentally Induced Gastric Lesions in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pernaton.ch [pernaton.ch]
- 13. oaepublish.com [oaepublish.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Menthofuran Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of essential oils and their constituents, the accurate quantification of menthofuran is of paramount importance. This compound, a monoterpenoid found in various mint species, is a critical quality control parameter due to its potential toxicity. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound, supported by a review of available experimental data and methodologies.
The selection of an appropriate analytical method is crucial for ensuring the safety and efficacy of products containing mint essential oils. While GC-MS is traditionally favored for the analysis of volatile compounds like this compound, HPLC offers an alternative approach, particularly in laboratories where it is a more readily available or preferred platform. This guide aims to assist researchers in making an informed decision by presenting a side-by-side comparison of the performance characteristics of both methods.
Principles of Analysis: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for highly specific identification and quantification.
High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. For a compound like this compound, which possesses a chromophore, a UV detector is commonly used for quantification. The choice of mobile phase and stationary phase is critical for achieving adequate separation from other components in the sample matrix.
Quantitative Performance Comparison
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | µg/mL to high ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | µg/mL to high ng/mL range |
| Accuracy (Recovery) | 90-110% | 95-105% |
| Precision (RSD%) | < 15% | < 5% |
| Specificity | High (based on mass spectrum) | Moderate to High (based on retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.
GC-MS Method for this compound in Essential Oils
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument. An internal standard may be added for improved accuracy.
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at a rate of 3°C/min, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 150, 108, 93).
HPLC-UV Method for this compound
Sample Preparation: Accurately weigh and dissolve the essential oil sample in the mobile phase or a compatible solvent to achieve a concentration suitable for UV detection. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound (approximately 220 nm).
Method Cross-Validation Workflow
The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide equivalent results for the same sample. A generalized workflow for such a process is illustrated below.
Discussion and Recommendations
Both GC-MS and HPLC are capable of quantifying this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
GC-MS is generally the more sensitive and specific method for this compound analysis. Its ability to provide structural information through mass spectrometry is a significant advantage, especially when analyzing complex matrices like essential oils where interfering compounds may be present. The high resolution of capillary GC columns also allows for excellent separation of volatile components.
HPLC-UV offers a simpler and often faster alternative, particularly for routine quality control where high sample throughput is required. However, its sensitivity may be lower than GC-MS, and the specificity is reliant on the chromatographic separation and the UV spectrum, which may not be as unique as a mass spectrum. Co-elution with other UV-active compounds can be a challenge.
Recommendations:
-
For research and development purposes, where accurate identification and quantification of trace levels of this compound are critical, GC-MS is the recommended technique . Its high specificity and sensitivity provide a greater degree of confidence in the results.
-
For routine quality control in a manufacturing environment, a validated HPLC-UV method can be a cost-effective and efficient solution , provided that it has been demonstrated to be free from interferences from the sample matrix.
-
Cross-validation of an existing HPLC method with a GC-MS method is a valuable exercise to confirm the accuracy and reliability of the routine method. Any significant discrepancies between the two methods should be thoroughly investigated.
A Comparative Analysis of Menthofuran Levels in Various Peppermint (Mentha x piperita) Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of menthofuran levels in different cultivars of peppermint (Mentha x piperita). This compound is a naturally occurring monoterpene in peppermint oil that, while contributing to the overall aroma, is often considered an undesirable component in higher concentrations for pharmaceutical and flavor applications due to potential organoleptic and stability issues. Understanding the variability of this compound across different cultivars is crucial for selecting appropriate plant material for specific research and development purposes. This document collates experimental data on this compound content, details the biosynthetic pathway, and outlines the analytical protocols used for its quantification.
Comparative this compound Levels
The concentration of this compound in peppermint essential oil is highly dependent on the specific cultivar, as well as environmental and harvesting conditions.[1] The following table summarizes this compound percentages identified in the essential oils of various peppermint cultivars from several studies. It is important to note that direct comparison should be approached with caution as the data originates from different studies employing varied cultivation and analytical methods.
| Peppermint Cultivar/Variety | This compound Content (% of Essential Oil) | Source(s) |
| CIMAP-Patra (Hybrid) | ~44.0% | [2] |
| CIM-Indus | up to 25.0% | [2] |
| General Indian Varieties | 5.0% - 12.0% | [2] |
| Serebristaya | 3.6% | [1] |
| Moroccan Peppermint | 3.01% | [3][4] |
| Moskvichka | Not Detected | [1] |
| Zgadka | Not Detected | [1] |
| Standardized Peppermint Oil | 1.0% - 9.0% | [1] |
This compound Biosynthesis and Analysis
The formation of this compound in peppermint is a result of a specific metabolic diversion from the main pathway leading to menthol.[5] Understanding this pathway and the methods for its analysis are key to controlling its presence in the final essential oil product.
Biosynthetic Pathway of this compound
This compound is synthesized from the precursor (+)-pulegone through an oxidation reaction.[6] This critical step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[6] This biosynthetic route competes with the primary pathway for menthol production, where pulegone is reduced to (-)-menthone.[5] Environmental stressors and the plant's developmental stage, particularly flowering, can influence the expression of MFS and consequently increase the levels of this compound.[6][7]
Experimental Workflow for this compound Quantification
The quantification of this compound in peppermint cultivars typically follows a standardized workflow, beginning with the extraction of essential oils from the plant material, followed by chromatographic separation and detection.
Experimental Protocols
The following sections detail the common methodologies for the extraction and analysis of this compound from peppermint plant material.
Essential Oil Extraction by Hydrodistillation
This protocol describes a standard method for extracting essential oils from dried peppermint leaves.
-
Plant Material: Aerial parts of Mentha x piperita are harvested, typically at the flowering stage, and air-dried in the shade at room temperature.
-
Apparatus: A Clevenger-type apparatus is used for the extraction.
-
Procedure:
-
A known quantity (e.g., 100 g) of the dried and crushed plant material is placed into a round-bottom flask.
-
Deionized water is added to the flask in a specific ratio (e.g., 1:10 w/v).
-
The mixture is heated to boiling, and the distillation process is carried out for a set duration, typically 3 hours.
-
The distilled essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed, dark glass vial at 4°C until analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for separating and identifying the volatile components of an essential oil, including this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program starts at 60°C, holds for a few minutes, then ramps up at a rate of 3-5°C/min to a final temperature of around 240-280°C, followed by a final hold period.
-
Injector and Detector Temperature: The injector and detector temperatures are typically set higher than the final oven temperature (e.g., 250°C and 280°C, respectively).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Mass Range: The scan range is typically set from m/z 40 to 500.
-
-
Component Identification and Quantification:
-
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the mass spectrum against established libraries (e.g., NIST, Wiley).
-
Quantification is typically performed by calculating the relative peak area percentage of this compound from the total ion chromatogram (TIC) without the use of a correction factor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
A Comparative Guide to In Silico and In Vitro Analysis of Menthofuran Enzyme Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico and in vitro methodologies for analyzing the binding of the monoterpene menthofuran to specific enzymes. By presenting experimental data alongside detailed protocols, this document aims to equip researchers with the knowledge to effectively choose and apply these techniques in their own studies. This compound is a compound of interest due to its presence in essential oils and its known interactions with metabolic enzymes, making it an excellent case study for comparing predictive computational models with real-world experimental outcomes.
Introduction to this compound-Enzyme Interactions
This compound is a significant component of certain mint essential oils and is known to interact with various enzymes, most notably cytochrome P450s and reductases involved in monoterpene biosynthesis. Understanding the nature and strength of these interactions is crucial for applications ranging from drug metabolism studies to the metabolic engineering of plants. This guide focuses on two key enzymes: cytochrome P450 (CYP) , specifically isoforms CYP2A13 and CYP2A6, and pulegone reductase (PR) .
In Vitro Analysis: Experimental Data
In vitro enzyme inhibition assays provide quantitative data on the interaction between a compound and an enzyme under controlled laboratory conditions. These experiments are fundamental for determining the inhibitory potential and mechanism of action of a molecule like this compound.
Cytochrome P450 Inhibition
This compound has been shown to be a potent inhibitor of cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6. In vitro studies have characterized it as a reversible inhibitor of CYP2A13 and a mechanism-based inactivator of CYP2A6.[1][2] Mechanism-based inactivation implies that this compound is metabolically activated by CYP2A6 to a reactive species that then irreversibly binds to and inactivates the enzyme.
| Enzyme | This compound Inhibition Type | Quantitative Data |
| CYP2A13 | Reversible Inhibition | Kᵢ = 1.24 µM |
| CYP2A6 | Mechanism-Based Inactivation | Kᵢ(inact) = 106 µM, kᵢₙₐ꜀ₜ = 0.61 min⁻¹ |
Pulegone Reductase Interaction
In the context of peppermint biosynthesis, the effect of this compound on pulegone reductase (PR) has been investigated. In vitro assays have demonstrated that this compound does not significantly inhibit the activity of pulegone reductase.[3] This finding is critical as it suggests that the observed in vivo effects of this compound on pulegone levels are not due to direct enzyme inhibition but rather through regulation of gene expression.[3]
In Silico Analysis: A Methodological Overview
A key output of molecular docking is the binding energy, which is a calculated score representing the predicted affinity of the ligand for the enzyme's active site. Lower binding energies generally indicate a more favorable interaction. These computational results can then be compared with in vitro data, such as Kᵢ values, to validate the predictive model.
Experimental and Computational Protocols
In Vitro: Cytochrome P450 Inhibition Assay (Coumarin 7-Hydroxylation)
This protocol is adapted from methods used to assess CYP2A6 and CYP2A13 activity.
-
Preparation of Reagents : Human liver microsomes or recombinant CYP enzymes are used as the enzyme source. The substrate, coumarin, and a range of this compound concentrations are prepared in a suitable solvent. A NADPH-generating system is also required.
-
Incubation : The reaction mixture, containing the enzyme, buffer, and varying concentrations of this compound, is pre-incubated. The reaction is initiated by the addition of coumarin and the NADPH-generating system.
-
Reaction Termination : After a specific incubation time, the reaction is stopped, typically by the addition of a solvent or acid.
-
Analysis : The formation of the product, 7-hydroxycoumarin, is quantified using fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : The rate of product formation at different this compound concentrations is used to calculate IC₅₀ values. Further kinetic experiments can determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
In Vitro: Pulegone Reductase Activity Assay
This protocol is based on the methodology described for assessing pulegone reductase activity.[4]
-
Enzyme Preparation : A soluble protein extract containing pulegone reductase is prepared from a suitable source, such as peppermint leaves.
-
Reaction Mixture : The assay mixture contains buffer, the enzyme preparation, NADPH, and the substrate, (+)-pulegone. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before adding the substrate.
-
Incubation : The reaction is carried out for a defined period at a controlled temperature.
-
Extraction and Analysis : The reaction products, (-)-menthone and (+)-isomenthone, are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis : The rate of product formation is measured, and in inhibition studies, the effect of this compound on this rate is determined.
In Silico: Molecular Docking Protocol
This is a generalized protocol for performing molecular docking using a tool like AutoDock Vina.
-
Preparation of the Receptor : The 3D crystal structure of the target enzyme (e.g., a cytochrome P450) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Preparation of the Ligand : A 3D structure of this compound is generated and its energy is minimized using a chemistry software package.
-
Grid Box Definition : A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.
-
Docking Simulation : The docking software systematically explores different conformations and orientations of this compound within the defined grid box, scoring each pose based on a force field that estimates the binding energy.
-
Analysis of Results : The resulting poses are ranked by their binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode. This pose is then visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme's active site.
Workflow Visualizations
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 3. Generation of new inhibitors of selected cytochrome P450 subtypes– In silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Drug Delivery: A Comparative Analysis of Menthofuran Derivatives' Efficacy in Enhancing Drug Permeation
In the landscape of transdermal drug delivery, the quest for safe and effective permeation enhancers is paramount. Terpenes, naturally occurring compounds found in essential oils, have garnered significant attention for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the passage of therapeutic agents into the skin. Among these, menthol and its derivatives have been extensively studied. While specific comparative data on a range of menthofuran derivatives remains nascent in publicly available research, this guide provides a comprehensive overview of the permeation-enhancing effects of structurally related menthol derivatives, supported by experimental data and detailed methodologies. This analysis serves as a critical resource for researchers and drug development professionals in designing and evaluating novel transdermal drug delivery systems.
Comparative Efficacy of Menthol Derivatives as Permeation Enhancers
The effectiveness of permeation enhancers is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes the enhancement ratios of various menthol derivatives for different model drugs, as documented in preclinical studies.
| Permeation Enhancer | Model Drug | Concentration of Enhancer | Enhancement Ratio (ER) | Reference |
| L-Menthol | Quercetin | 1.95% | 17 | [1] |
| Menthone | Osthole | 5% (w/v) | ~12 | [2] |
| Menthone | Tetramethylpyrazine | 5% (w/v) | ~10 | [2] |
| Menthone | Ferulic Acid | 5% (w/v) | ~6 | [2] |
| Pulegone | Osthole | 5% (w/v) | ~4 | [2] |
| Pulegone | Tetramethylpyrazine | 5% (w/v) | ~4 | [2] |
| 3-l-Menthoxypropane-1,2-diol (MPD) | Indomethacin | 3% | Increased skin concentration | [3] |
Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols: In Vitro Skin Permeation Studies
The evaluation of a compound's ability to enhance drug permeation is predominantly conducted through in vitro skin permeation studies. A standard and widely accepted methodology involves the use of Franz diffusion cells.
Objective: To determine the rate and extent of a model drug's permeation through an excised skin membrane in the presence and absence of a potential permeation enhancer.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or animal skin)
-
Model drug
-
Candidate permeation enhancer (e.g., this compound derivative)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Skin Membrane Preparation: Full-thickness skin is obtained from a suitable source. The subcutaneous fat and excess dermal tissue are carefully removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a known volume of receptor solution, which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
Donner Compartment Application: A saturated solution or a specific formulation of the model drug, with and without the permeation enhancer, is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling port of the receptor compartment. An equal volume of fresh receptor solution is immediately added to maintain a constant volume.
-
Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is then calculated by dividing the Jss of the drug with the enhancer by the Jss of the drug without the enhancer.
Visualizing the Process: Experimental Workflow and Mechanisms
To better understand the experimental process and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro skin permeation studies.
The primary mechanism by which terpenes like menthol and its derivatives are thought to enhance skin permeation is through the disruption of the highly organized lipid structure of the stratum corneum.
Caption: Mechanism of terpene-mediated skin permeation enhancement.
References
Menthofuran as a Biomarker for Environmental Stress in Mentha: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of menthofuran's performance as a biomarker for environmental stress in Mentha species against other established stress biomarkers. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate biomarkers for their studies.
Introduction
Environmental stress, both abiotic and biotic, significantly impacts the growth, development, and secondary metabolite profile of medicinal and aromatic plants like Mentha. The timely and accurate detection of stress is crucial for optimizing cultivation practices and ensuring the quality and consistency of plant-derived products. This compound, a monoterpene found in Mentha species, has been identified as a potential biomarker for environmental stress. Its concentration is often observed to increase under adverse conditions, making it a candidate for monitoring plant health.[1] This guide evaluates the validity of this compound as a stress biomarker by comparing it with other well-known stress indicators, namely proline, glycine betaine, and abscisic acid (ABA).
Comparative Analysis of Stress Biomarkers
The response of Mentha piperita to environmental stress involves a cascade of physiological and biochemical changes, including the accumulation of various compounds. A comparative analysis of the induction of this compound and other key stress biomarkers under drought and osmotic stress is presented below.
Table 1: Quantitative Changes in this compound and Other Stress Biomarkers in Mentha piperita under Environmental Stress
| Biomarker | Stress Condition | Control Level | Stressed Level | Fold Change | Reference |
| This compound | Osmotic Stress (100 g L⁻¹ PEG) | 8.3% (of essential oil) | 12.1% (of essential oil) | ~1.5 | [1] |
| Proline | Drought Stress (14 days) | ~25 µg/g FW | ~55 µg/g FW | ~2.2 | [2][3] |
| Glycine Betaine | Drought Stress (14 days) | ~28 µg/g FW | ~45 µg/g FW | ~1.6 | [2][3] |
| Abscisic Acid (ABA) | Drought Stress (Moderate) | Baseline | Significant Increase | Data not quantified in direct comparison with this compound | [4] |
Note: Data for this compound and other biomarkers are derived from different studies and experimental conditions may vary. Direct comparative studies are limited.
Signaling and Biosynthetic Pathways
The production of these biomarkers is governed by distinct and complex signaling and biosynthetic pathways that are activated in response to environmental cues.
This compound Biosynthesis
This compound biosynthesis is a branch of the monoterpene pathway in Mentha. Under normal conditions, (+)-pulegone is primarily reduced to (-)-menthone, a precursor to menthol. However, under stress conditions, the expression of this compound synthase (MFS), a cytochrome P450 enzyme, is upregulated, leading to the oxidation of (+)-pulegone to (+)-menthofuran.[5]
Proline, Glycine Betaine, and ABA Signaling
Environmental stress triggers complex signaling cascades that lead to the accumulation of osmolytes like proline and glycine betaine, and the phytohormone abscisic acid (ABA). These molecules play crucial roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), and signaling for stress responses.
Experimental Protocols
Accurate quantification of these biomarkers is essential for their validation. Below are detailed methodologies for the analysis of this compound and alternative stress biomarkers.
Quantification of this compound in Mentha Essential Oil
1. Essential Oil Extraction:
-
Essential oils are typically extracted from fresh or dried Mentha leaves via hydrodistillation using a Clevenger-type apparatus for 3 hours.[6]
-
The collected oil is then dried over anhydrous sodium sulfate and stored at 4°C in the dark.[6]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.[6]
-
Column: A capillary column such as a Varian CP-Sil 5 HP (60m x 0.32mm, 0.25µm film thickness) or similar is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).[6]
-
Injection: A small volume (e.g., 1 µl) of a diluted essential oil sample (e.g., 10% in hexane) is injected.[6]
-
Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 280°C at 3°C/min.[6]
-
Identification: this compound and other components are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified components.
Quantification of Proline
1. Extraction:
-
Homogenize 0.5 g of fresh plant material in 10 ml of 3% aqueous sulfosalicylic acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
2. Colorimetric Assay:
-
To 2 ml of the supernatant, add 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
Extract the reaction mixture with 4 ml of toluene and vortex for 15-20 seconds.
-
Separate the chromophore-containing upper phase and measure its absorbance at 520 nm using a spectrophotometer.
-
Proline concentration is determined from a standard curve prepared with known concentrations of L-proline.
Quantification of Glycine Betaine
1. Extraction:
-
Dry plant material at 80°C for 48 hours and grind it into a fine powder.
-
Shake 0.5 g of the dried powder in 20 ml of deionized water for 24 hours at 25°C.
-
Filter the extract and dilute it 1:1 with 2N H₂SO₄.
2. Spectrophotometric Assay:
-
Cool 0.5 ml of the extract in an ice bath for 1 hour.
-
Add 0.2 ml of cold KI-I₂ reagent and gently vortex.
-
Store the samples at 4°C for 16 hours and then centrifuge at 10,000 x g for 15 minutes at 0°C.
-
Discard the supernatant and dissolve the periodide crystals in 9 ml of 1,2-dichloroethane.
-
After 2 hours, measure the absorbance at 365 nm.
-
Glycine betaine concentration is determined from a standard curve prepared with known concentrations of glycine betaine.
Quantification of Abscisic Acid (ABA)
1. Extraction and Purification:
-
Homogenize frozen plant tissue in a suitable extraction solvent (e.g., methanol/water/formic acid).[7]
-
An internal standard, such as deuterated ABA (d6-ABA), is added to correct for extraction losses.[7]
-
The extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[7]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[7]
-
Column: A reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of both endogenous ABA and the d6-ABA internal standard for accurate quantification.[7]
Comparative Experimental Workflow
To directly validate and compare the performance of this compound with other biomarkers, a comprehensive experimental workflow is proposed.
References
- 1. PEG-induced osmotic stress in Mentha x piperita L.: Structural features and metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Ecophysiology, Osmolytes, and Secondary Metabolites of the Medicinal Plants of Mentha piperita and Catharanthus roseus Subjected to Drought and Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Ecophysiology, Osmolytes, and Secondary Metabolites of the Medicinal Plants of Mentha piperita and Catharanthus roseus Subjected to Drought and Heat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Drought Stress and PGPR Inoculation on Essential Oil Yield and Volatile Organic Compound Emissions in Mentha piperita [mdpi.com]
- 5. Metabolic Profiling of Nine Mentha Species and Prediction of Their Antioxidant Properties Using Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aensiweb.com [aensiweb.com]
- 7. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicogenomic effects of menthofuran and related monoterpenes, supported by experimental data and detailed protocols. This compound, a monoterpene found in certain essential oils, is known for its hepatotoxicity, which is primarily mediated by its metabolic activation into reactive intermediates.
This guide summarizes key findings on the metabolic pathways, mechanisms of toxicity, and gene expression changes induced by this compound, offering a comparative perspective with its precursor, pulegone, and the structurally related compound, furan.
Comparative Toxicity and Metabolism
This compound is a metabolite of pulegone and is considered to be the primary contributor to pulegone's hepatotoxicity.[1][2] The toxicity of this compound is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites, most notably a γ-ketoenal.[3][4] This reactive intermediate can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[3]
Studies have shown that this compound is more acutely toxic than pulegone. The following table summarizes the available acute toxicity data for this compound and related monoterpenes.
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intraperitoneal | ~100 mg/kg | [5] |
| Pulegone | Rat | Gavage | 470 mg/kg | [5] |
| Pulegone | Mouse | Gavage | 150 mg/kg | [5] |
The metabolism of this compound involves multiple pathways, including the formation of various oxidative products.[6] A key detoxification pathway involves the conjugation of reactive metabolites with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[7][8] Depletion of hepatic GSH can exacerbate this compound-induced toxicity.
Toxicogenomic Insights: Gene Expression Alterations
While specific, publicly available genome-wide expression datasets for this compound are limited, studies on the structurally similar hepatotoxin furan provide valuable insights into the potential toxicogenomic effects of this compound. Furan exposure in rats has been shown to cause significant alterations in the expression of genes involved in several key pathways.[9][10][11][12]
Key Biological Pathways Affected by Furan (as a surrogate for this compound):
-
Cell Cycle Regulation: Genes involved in the control of cell division are often dysregulated, potentially contributing to the carcinogenic effects observed with chronic furan exposure.[10][11][12]
-
Apoptosis: Both pro- and anti-apoptotic genes can be affected, indicating a complex cellular response to the induced damage.[10][11][12]
-
DNA Damage Response: Upregulation of genes involved in DNA repair is a common response to genotoxic insults.[10][11][12]
-
Oxidative Stress Response: Exposure to hepatotoxins that undergo metabolic activation often leads to oxidative stress. This, in turn, activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[13][14][15] This pathway upregulates the expression of numerous cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes like GSTs.[7][8][16]
-
Inflammation: Infiltration of inflammatory cells and the upregulation of inflammatory signaling pathways are common features of liver injury.[17]
The following table summarizes some of the key genes that are differentially expressed in response to furan exposure and are likely relevant to this compound toxicity.
| Gene Category | Representative Genes | Predicted Effect on this compound Toxicity | Reference |
| Cell Cycle | Cyclin D1, p21 | Altered cell proliferation | [10][11][12] |
| Apoptosis | Bax, Bcl-2 | Imbalance in cell survival and death | [10][11][12] |
| DNA Damage | Gadd45a, Rad51 | Cellular response to DNA adducts | [10][11][12] |
| Oxidative Stress (Nrf2 Pathway) | Nrf2 (NFE2L2), HO-1, GCLC, GSTs | Cellular defense against reactive metabolites | [13][18][19] |
| Inflammation | TNF-α, IL-6 | Promotion of liver injury | [17] |
Signaling Pathways and Experimental Workflows
To visualize the key molecular events and experimental procedures involved in studying this compound's toxicogenomics, the following diagrams are provided.
Caption: this compound metabolic activation and detoxification pathways.
Caption: The Nrf2 signaling pathway in response to oxidative stress.
Caption: A typical experimental workflow for a toxicogenomics study.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of toxicogenomic studies. Below are outlines of key experimental procedures applicable to the study of this compound and related monoterpenes.
In Vitro Hepatotoxicity Assay
-
Cell Culture: Primary human or rat hepatocytes, or a suitable hepatic cell line (e.g., HepG2), are cultured under standard conditions (37°C, 5% CO2) in appropriate media. For primary hepatocytes, collagen-coated plates are typically used to maintain cell viability and function.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, pulegone, or other test compounds. A vehicle control (e.g., DMSO) is run in parallel. Treatment duration can vary from a few hours to 24-48 hours, depending on the endpoint being assessed.
-
Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) leakage assay, or ATP content assay. These assays provide quantitative data on the dose-dependent toxicity of the compounds.
RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
Microarray/RNA-Sequencing and Data Analysis
-
Gene Expression Profiling:
-
Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chip is then washed and scanned to detect the fluorescence intensity of each probe.
-
RNA-Sequencing (RNA-Seq): An RNA-seq library is prepared from the total RNA, which involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation. The library is then sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Data Preprocessing: Raw data from microarrays or RNA-seq is normalized to remove technical variations.
-
Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated in the treated samples compared to the controls.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway analysis tools (e.g., DAVID, GSEA) are used to identify the biological pathways and cellular functions that are significantly enriched among the differentially expressed genes.
-
Conclusion
References
- 1. Summary of Data Reported - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactive intermediates in the oxidation of this compound by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Metabolic fate of this compound in rats. Novel oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione-S-transferases genes-promising predictors of hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furan-induced transcriptomic and gene-specific DNA methylation changes in the livers of Fischer 344 rats in a 2-year carcinogenicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression and epigenetic changes by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Nrf2 protects against triptolide-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMND-309 activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 15. Upregulation of Nrf2 signaling and suppression of ferroptosis and NF-κB pathway by leonurine attenuate iron overload-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integration of clinical and gene expression endpoints to explore furan-mediated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
Safety Operating Guide
Safe Disposal of Menthofuran: A Procedural Guide for Laboratory Professionals
The proper disposal of Menthofuran is critical for ensuring laboratory safety and environmental protection. As a compound classified with significant health and environmental hazards, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
This compound Hazard Profile
This compound is recognized as a hazardous substance with acute and chronic risks. Its proper disposal is mandated by its toxicological and ecotoxicological properties.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Carcinogenicity | Category 1A/1B | H350: May cause cancer[1] |
| Long-term Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Immediate Safety & Handling Protocols
Before initiating any disposal procedures, ensure all safety measures are in place to minimize exposure risk.
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must use the following PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A protective lab coat or clothing.[1]
-
Respiratory Protection: A respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors.[3]
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is crucial.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[1][3][5]
-
Absorption: Cover and absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or diatomite.[1][3][4]
-
Collection: Carefully collect the absorbed material and any contaminated soil or items into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound."[3][6]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1][4] Dispose of all cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the necessary steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
Detailed Disposal Procedures
Step 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[7][8] Given its GHS classifications for toxicity, carcinogenicity, and environmental hazard, this compound and any materials contaminated with it must be managed as hazardous waste.[1]
Step 2: Waste Segregation and Collection
-
Pure this compound/Concentrated Solutions: Collect in a designated, leak-proof, and chemically compatible container.
-
Contaminated Labware: Items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled solid waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Container Management
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the chemical name "this compound," and appropriate hazard warnings (e.g., Toxic, Environmental Hazard).[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[9]
Step 4: On-Site Storage
-
Location: Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area or central storage area.[3][10]
-
Conditions: The storage area should be cool and dry. Keep containers away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][3]
-
Time Limits: Be aware of regulatory time limits for accumulating hazardous waste on-site. These vary based on the quantity of waste generated per month.[9]
Step 5: Final Disposal
-
Professional Disposal: this compound waste cannot be disposed of in standard trash or poured down the drain.[5][11] It must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][11]
-
Engage EHS: Contact your institution's EHS department or a certified hazardous waste management contractor to arrange for the pickup, transport, and disposal of the waste.
-
Manifest System: Ensure that any off-site shipment of this compound waste is accompanied by a properly completed hazardous waste manifest, which tracks the waste from your facility to its final destination.[8][9][12]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations.[1][5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalbull.com [chemicalbull.com]
- 4. abmole.com [abmole.com]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste [mde.maryland.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling Menthofuran
Essential Safety and Handling Guide for Menthofuran
For laboratory professionals engaged in research and development, a comprehensive understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A robust PPE strategy is crucial to minimize exposure to this compound and ensure personal safety. The following table summarizes the recommended PPE based on available safety data sheets.[1][2]
| PPE Category | Type/Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or safety glasses. A face shield may be necessary for splash hazards.[1] | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile rubber gloves are a suitable option.[3] | Tested according to EN 374.[3] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or overalls, to prevent skin contact. | Ensure complete coverage. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood.[4] | NIOSH (US) or EN 149 (EU) approved respirator. |
Quantitative Data Summary
| Property | Value |
| CAS Number | 494-90-6[3][5][6] |
| Molecular Formula | C10H14O[4] |
| Molecular Weight | 150.22 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 196 °C (385 °F) |
| Storage Temperature | Recommended: 2–8 °C[3] |
Standard Operating Procedures for Handling this compound
A systematic approach to handling this compound is critical for laboratory safety and to maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before handling, inspect all PPE for integrity.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not inhale vapors or mists.[7]
-
Keep the container tightly sealed when not in use to prevent oxidation and contamination.[7]
-
Keep away from sources of ignition as this compound is a combustible liquid.[5][6]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[7]
-
The recommended storage temperature is between 2–8 °C.[3]
-
Keep containers tightly closed.[7]
Emergency and Disposal Plans
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation occurs, consult a physician.[4][8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as outlined above. Evacuate personnel to a safe area.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]
-
Methods for Cleaning Up: Absorb the spillage with an inert absorbent material (e.g., sand, diatomite, universal binders). Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Consult with local and national waste disposal regulations to ensure compliance.[3]
-
Do not empty into drains.[3] Contaminated packaging should be handled in the same manner as the substance itself.[3]
Visualized Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Step-by-step emergency response for a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. abmole.com [abmole.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound (494-90-6) | Global Supplier Of Chemicals [chemicalbull.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
